Methyl 2,4-dihydroxy-6-pentylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dihydroxy-6-pentylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGAOBDPFOADCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552918 | |
| Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58016-28-7 | |
| Record name | Methyl olivetolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58016-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate from Perlatolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of methyl 2,4-dihydroxy-6-pentylbenzoate, a valuable compound in medicinal chemistry, from its natural precursor, perlatolic acid. This document details the chemical transformation, experimental protocols, and available quantitative data, offering a comprehensive resource for researchers in drug discovery and organic synthesis.
Introduction
Perlatolic acid, a depside commonly found in lichens, serves as a versatile starting material for the synthesis of various phenolic compounds.[1] One such derivative, this compound, also known as methyl olivetolate, is a key intermediate in the synthesis of cannabinoids and exhibits notable biological activities, including antifungal properties.[2][3][4] The synthesis from perlatolic acid involves the cleavage of the depside bond through alcoholysis, a straightforward and effective method for obtaining the target molecule.
Reaction Overview: Methanolysis of Perlatolic Acid
The core of the synthesis is the methanolysis of perlatolic acid. This reaction breaks the ester linkage of the depside, yielding two main fragments: 2,4-dihydroxy-6-n-pentylbenzoic acid and methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate.[1][5] Subsequent esterification of the carboxylic acid group of 2,4-dihydroxy-6-n-pentylbenzoic acid with methanol yields the desired product, this compound.
The overall transformation can be summarized as follows:
Caption: Reaction pathway for the synthesis of this compound from perlatolic acid.
Experimental Protocols
Two primary methods for the synthesis of this compound from perlatolic acid have been reported.
Method 1: Base-Catalyzed Methanolysis
This protocol utilizes potassium hydroxide as a catalyst to facilitate the methanolysis of perlatolic acid at room temperature.[6]
Procedure:
-
To a solution of 0.073 mmol of perlatolic acid in 15 mL of methanol, add 2.6 mmol of potassium hydroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the solution to a pH of approximately 3.0 by adding 0.1 M HCl.
-
Partition the resulting solution between water and chloroform.
-
Wash the chloroform layer sequentially with water and a saturated NaCl solution three times.
-
Dry the organic layer over anhydrous MgSO4 and evaporate the solvent to yield the crude product.
-
Purify the product as necessary.
Method 2: Thermal Alcoholysis
This method involves the direct reaction of perlatolic acid with an alcohol at a moderately elevated temperature.[6]
Procedure:
-
Treat 125 mg (0.28 mmol) of perlatolic acid with 50 mL of methanol.
-
Heat the mixture at 40°C in a steam bath until the reaction is complete (monitoring by TLC is recommended).
-
Concentrate the reaction mixture under reduced pressure.
-
Separate the resulting compounds by column chromatography on silica gel using a hexane/CH2Cl2 gradient to obtain this compound and other byproducts.[6]
Experimental Workflow
The general workflow for the synthesis and purification of this compound from perlatolic acid is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
While specific reaction yields for the synthesis of this compound from perlatolic acid are not detailed in the reviewed literature, data on the biological activity of the synthesized compounds are available.
| Compound | Biological Activity | Potency | Reference |
| This compound | Antifungal (against Cladosporium sphaerospermum) | 2.5 µg (highest activity) | [3] |
| Perlatolic acid | Toxicity (Brine shrimp lethality assay) | LD50: 24.1 µM | [3][6] |
| Methyl 2-hydroxy-4-methoxy-6-pentylbenzoate | Toxicity (Brine shrimp lethality assay) | LD50: 27.2 µM | [3][6] |
| Olivetol | Antifungal (against Cladosporium sphaerospermum) | 5.0 µg | [3] |
| 2,4-dihydroxy-6-n-pentylbenzoic acid | Antifungal (against Cladosporium sphaerospermum) | 5.0 µg | [3] |
Conclusion
The synthesis of this compound from perlatolic acid is a well-established process achievable through straightforward alcoholysis. The provided experimental protocols offer researchers clear guidance for obtaining this valuable compound. Further optimization of reaction conditions could lead to improved yields and facilitate its broader application in medicinal chemistry and drug development. The notable biological activity of the product and related compounds underscores the importance of exploring natural product derivatives in the search for new therapeutic agents.
References
- 1. Perlatolic acid - Wikipedia [en.wikipedia.org]
- 2. Pharmaceutical Intermediates this compound 58016-28-7 Global Trade [minstargroup.com]
- 3. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 58016-28-7 | FM76387 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
An In-depth Technical Guide to Methyl 2,4-dihydroxy-6-pentylbenzoate (CAS: 58016-28-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dihydroxy-6-pentylbenzoate, also known by its common synonym Methyl olivetolate, is a resorcinolic acid derivative with significant interest in synthetic and medicinal chemistry.[1][2] This organic compound serves as a key intermediate in the biosynthesis of various natural products, most notably as a precursor to cannabinoids such as Δ⁹-tetrahydrocannabinolic acid (THCA).[1][3][4] Beyond its role in cannabinoid synthesis, this compound has demonstrated a range of biological activities, including antimicrobial and potential neuroprotective effects.[1][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, complete with detailed experimental protocols and pathway visualizations to support further research and development.
Chemical and Physical Properties
This compound is a white solid organic compound.[7] It is characterized by its insolubility in water and solubility in organic solvents such as dichloromethane and ethyl acetate.[1][3] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 58016-28-7 | [1][2][4][8][9][10][11] |
| Common Synonyms | Methyl olivetolate, Olivetol Methyl Ester, Methyl 6-n-pentyl-2,4-dihydroxybenzoate | [1][2][3][4][9] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][2][3][7][8][10][12] |
| Molecular Weight | 238.28 g/mol | [1][2][3][7][8][10][11][12] |
| Melting Point | 105-106 °C | [2][3][9][13] |
| Boiling Point (Predicted) | 409.3 ± 30.0 °C | [1][3][9][13][14] |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [3][9][13][14] |
| Solubility | Insoluble in water; Soluble in dichloromethane, ethyl acetate | [1][3][14] |
| Storage Temperature | Room temperature, under an inert atmosphere | [8][9][13] |
Synthesis of this compound
Two primary synthetic routes for this compound are well-documented in the literature. The first involves the alcoholysis of perlatolic acid, a naturally occurring lichen metabolite. The second is a de novo synthesis from commercially available starting materials, 3-nonen-2-one and dimethyl malonate.
Experimental Protocol: Synthesis from Perlatolic Acid
This method relies on the transesterification of the depside perlatolic acid in the presence of methanol.
Materials:
-
Perlatolic acid
-
Methanol
-
Potassium hydroxide
-
0.1 M Hydrochloric acid (HCl)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Acetone
Procedure:
-
Dissolve 0.073 mmol of perlatolic acid in 15 mL of methanol.
-
Add 2.6 mmol of potassium hydroxide to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the solution to approximately pH 3.0 by adding 0.1 M HCl.
-
Perform a liquid-liquid extraction with water and chloroform.
-
Wash the separated chloroform layer sequentially with water and brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/acetone gradient to elute the final product, this compound.[5]
Experimental Protocol: Synthesis from 3-Nonen-2-one and Dimethyl Malonate
This synthetic approach involves a Michael addition followed by an intramolecular cyclization and subsequent aromatization.
Materials:
-
Dimethyl malonate
-
Sodium methoxide (25 wt% solution in methanol)
-
(E)-3-nonen-2-one
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Iodine
-
Ethyl acetate
-
0.1 M Sodium thiosulfate solution
-
Water
Procedure:
-
To a solution of dimethyl malonate (100 mmol) in methanol (20 mL), add a 25 wt% solution of sodium methoxide in methanol (89 mmol).
-
To the resulting solution, add (E)-3-nonen-2-one (70 mmol) dropwise over 30 minutes with vigorous stirring.
-
Heat the slurry at reflux for 3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.
-
The resulting crude diketo ester intermediate is then subjected to oxidative aromatization.
-
To a solution of the crude intermediate (28.87 mmol) in DMSO (7 mL), add iodine (4.03 mmol).
-
Stir the brown solution at 80 °C for 24 hours.
-
Dilute the reaction mixture with ethyl acetate (70 mL).
-
Wash the organic layer with 0.1 M sodium thiosulfate solution (3 x 10 mL) and then with water (10 mL).
-
Dry the organic layer and evaporate the solvent to yield the crude product.
-
Further purification can be achieved by chromatography.[1]
Biological Activities and Experimental Protocols
This compound exhibits notable antifungal and antibacterial properties.
Antifungal Activity
The compound has shown high antifungal activity against the fungus Cladosporium sphaerospermum.[5][6] The bioautography method is a suitable technique for evaluating this activity.
Materials:
-
Cladosporium sphaerospermum culture
-
Potato Dextrose Agar (PDA)
-
Test compound (this compound)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC development
-
Sterile nutrient broth
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Positive control (e.g., Amphotericin B)
-
Negative control (solvent)
Procedure:
-
Culture C. sphaerospermum on PDA plates in the dark at 28 °C until appropriate sporulation.
-
Prepare a stock solution of the test compound.
-
Spot a known amount of the test compound, positive control, and negative control onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system.
-
Allow the plate to dry completely to remove all solvent traces.
-
Prepare a suspension of C. sphaerospermum spores in a sterile nutrient broth.
-
Spray the developed TLC plate evenly with the fungal suspension.
-
Incubate the plate in a humid chamber at 25-28 °C for 48-72 hours.
-
After incubation, visualize the zones of inhibition by spraying the plate with a solution of MTT. Living microorganisms will convert the yellow MTT to purple formazan.
-
Clear zones against the purple background indicate antifungal activity. Measure the diameter of the inhibition zones.[5][9][11][15][16][17]
Antibacterial Activity
This compound has demonstrated weak to moderate antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli.[5][6] The disc diffusion method is a standard technique for assessing this activity.
Materials:
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or sterile saline
-
Test compound (this compound)
-
Sterile paper discs (6 mm diameter)
-
Positive control (e.g., Chloramphenicol)
-
Negative control (solvent)
-
McFarland 0.5 turbidity standard
Procedure:
-
Prepare MHA plates to a uniform depth of 4 mm.
-
Inoculate the bacterial strains into TSB and incubate to achieve a turbidity equivalent to the McFarland 0.5 standard (approximately 1.5 x 10⁸ CFU/mL).
-
Uniformly spread the bacterial inoculum onto the surface of the MHA plates using a sterile cotton swab.
-
Impregnate sterile paper discs with a known concentration of the test compound, positive control, and negative control.
-
Allow the solvent on the discs to evaporate completely in a sterile environment.
-
Place the impregnated discs onto the surface of the inoculated MHA plates, ensuring firm contact.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, measure the diameter of the zones of inhibition (clear zones around the discs) in millimeters.[4][6][8][10][12]
Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, its role as a key intermediate in the cannabinoid biosynthetic pathway is well-established. Additionally, the broader class of phenolic compounds it belongs to is known to influence pathways related to apoptosis and inflammation.
Role in Cannabinoid Biosynthesis
This compound is a precursor to olivetolic acid, which is a central molecule in the biosynthesis of cannabinoids. Olivetolic acid is synthesized in Cannabis sativa by the enzymes olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC).[7][18][19][20] Olivetolic acid then undergoes prenylation to form cannabigerolic acid (CBGA), the precursor to many other cannabinoids, including THCA and cannabidiolic acid (CBDA).[2][20]
Potential Modulation of Apoptosis and Inflammation Pathways
Many phenolic compounds are known to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in apoptosis (programmed cell death) and inflammation.[21][22][23][24] While not directly demonstrated for this compound, it is plausible that it could influence these pathways. For instance, polyphenols have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[21][22] In the context of inflammation, polyphenols can inhibit the activation of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of inflammatory mediators.[5]
Conclusion
This compound is a versatile molecule with established roles in natural product synthesis and demonstrated biological activities. Its significance as a precursor to cannabinoids underscores its importance in the study and production of these medically relevant compounds. The antimicrobial properties of this compound suggest its potential for development as a therapeutic agent. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which it exerts its biological effects, particularly its potential neuroprotective, anti-inflammatory, and pro-apoptotic activities. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the translation of this compound's potential into practical applications in medicine and biotechnology.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. (−)-Methyl-Oleocanthal, a New Oleocanthal Metabolite Reduces LPS-Induced Inflammatory and Oxidative Response: Molecular Signaling Pathways and Histones Epigenetic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pnas.org [pnas.org]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. asm.org [asm.org]
- 11. Bioautography and its scope in the field of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Pharmaceutical Intermediates this compound 58016-28-7 Global Trade [minstargroup.com]
- 15. jppres.com [jppres.com]
- 16. Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cannabidiol regulates apoptosis and autophagy in inflammation and cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2,4-dihydroxy-6-pentylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dihydroxy-6-pentylbenzoate, a significant organic compound, serves as a crucial intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and its pivotal role in the production of cannabinoids.
Chemical Identity and Nomenclature
The compound with the systematic IUPAC name This compound is also widely known by its common synonym, Methyl olivetolate .[1][2][3] A comprehensive list of its synonyms is provided in the table below.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| Common Synonyms | Methyl olivetolate, Olivetol Methyl Ester[2][4] |
| CAS Number | 58016-28-7[1] |
| Molecular Formula | C13H18O4[1] |
| Molecular Weight | 238.28 g/mol [1] |
| InChI | InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3[1] |
| InChIKey | RQGAOBDPFOADCM-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC[1] |
| Other Synonyms | 2,4-dihydroxy-6-pentyl-benzoic acid methyl ester, Benzoic acid, 2,4-dihydroxy-6-pentyl-, methyl ester[1] |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for this compound is presented below, offering valuable information for its handling, characterization, and use in further synthetic applications.
| Property | Value | Reference |
| Appearance | White to light brown crystalline powder | [3] |
| Melting Point | 105-106 °C | |
| Boiling Point (Predicted) | 409.3 ± 30.0 °C | |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water; Soluble in Dichloromethane, Ethyl Acetate | |
| pKa (Predicted) | 8.30 ± 0.23 | |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.26 (s, 1H), 9.80 (s, 1H), 6.26–6.04 (m, 2H), 3.77 (s, 3H), 2.57–2.49 (m, 5H), 1.53–1.38 (m, 2H), 1.27 (td, J = 8.2, 7.0, 4.8 Hz, 5H), 0.87 (t, J = 6.9 Hz, 3H) | [1] |
| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 171.9, 165.2, 160.2, 148.9, 110.7, 105, 101.3, 51.87, 36.76, 32.01, 31.42, 22.45, 14.02 | [1] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M – H]⁻ calcd for C₁₃H₁₇O₄: 237.1; found: 237.3 | [1] |
Experimental Protocols
Synthesis of this compound
Method 1: Iodine-Catalyzed Aromatization
This protocol describes an efficient, scalable synthesis via an iodine-catalyzed aromatization of a cyclic diketo ester.
Materials:
-
Cyclic diketo ester compound (1 equivalent)
-
Potassium persulfate (1.2 equivalents)
-
Iodine (0.1 equivalents)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
0.2 M Sodium thiosulfate
-
Cyclohexane
Procedure:
-
A 100 L glass reactor is purged with nitrogen.
-
Charge the reactor with the cyclic diketo ester compound (5.7 kg, 24 mol), potassium persulfate (7.5 kg, 28 mol), iodine (590 g, 2.3 mol), and acetonitrile (50 L).[1]
-
Stir the resulting mixture at 80 °C for 16 hours. Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to 25 °C.[1]
-
Add ethyl acetate (30 L) and 0.2 M sodium thiosulfate (20 L) to the cooled mixture.[1]
-
Separate the organic phase, dry it, and concentrate it under a vacuum at 40–50 °C to obtain the crude product.[1]
Purification:
-
Crystallize the crude product using cyclohexane (7.5 L) to yield pure this compound as a white solid.[1]
-
This method has been reported to achieve a 90% yield with 99.84% purity as determined by HPLC.[1]
Method 2: Synthesis from Enone and Dimethyl Malonate
This protocol involves the reaction of an enone with dimethyl malonate, followed by oxidation.
Materials:
-
(E)-non-3-en-2-one
-
Dimethyl malonate
-
Methanol
-
Sodium methoxide (NaOMe) in methanol
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Bromine
Procedure:
-
To a solution of dimethyl malonate in methanol, successively add a solution of NaOMe in methanol and the corresponding enone at 0 °C.
-
Heat the reaction mixture at 65 °C for 18 hours.
-
Evaporate the solvent under vacuum. Dissolve the residue in dichloromethane and water.
-
Separate and acidify the aqueous phase with 3.0 M aqueous HCl to pH 2.
-
Extract the aqueous phase with dichloromethane, dry over magnesium sulfate, and evaporate the solvent to yield the intermediate cyclic enone.
-
The cyclic enone is subsequently oxidized with bromine to produce this compound.[5]
Purification:
-
The crude product is dissolved in dichloromethane at 30 °C, followed by the slow addition of hexane.[5]
-
The solution is cooled to -10 °C for 1 hour.[5]
-
The resulting solid is filtered off and dried to yield the pure product.[5]
Applications in Synthesis
This compound is a key precursor in the synthesis of cannabinoids, particularly Cannabidiol (CBD).[1] Its resorcinol structure is fundamental for building the characteristic cannabinoid scaffold.
Synthetic Pathway to Cannabidiol (CBD)
The following diagram illustrates the logical workflow of a common synthetic route to CBD, highlighting the central role of this compound.
Biological Context
While primarily utilized as a synthetic intermediate, some sources suggest that this compound possesses inherent biological properties, including antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens. However, detailed studies on its mechanism of action are not extensively reported in the available literature. Its structural analogs, such as methyl orsellinate, have been investigated as 5-lipoxygenase inhibitors, suggesting potential anti-inflammatory activity.[1] Further research is required to fully elucidate the pharmacological profile of this compound itself.
Conclusion
This compound is a well-characterized compound with significant value in synthetic organic chemistry. Its established synthesis protocols and clear spectral data make it a reliable intermediate for drug development and chemical research, most notably in the production of cannabinoids. While its intrinsic biological activities are an area of potential interest, its primary role remains as a foundational building block for more complex molecules. This guide provides the essential technical information for scientists and researchers working with this versatile compound.
References
- 1. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 | Chemsrc [chemsrc.com]
- 2. 58016-28-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. symrise.com [symrise.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Cannabigerol and Cannabigerol Derivatives [mdpi.com]
The Natural Occurrence of Methyl 2,4-dihydroxy-6-pentylbenzoate in Lichens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dihydroxy-6-pentylbenzoate, a naturally occurring phenolic compound, has been identified as a secondary metabolite in certain lichen species. This technical guide provides a comprehensive overview of its natural occurrence, available quantitative data, detailed experimental protocols for its isolation and characterization, and a proposed biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and lichenology.
Natural Occurrence
This compound has been reported to occur in lichens, primarily as a derivative of larger, more complex depsides. The most notable occurrence is in the lichen genus Cladina, where it is found as a structural component of perlatolic acid and related compounds.
While the presence of this compound has been confirmed in Cladina confusa, quantitative data on its specific concentration within the lichen thallus is not extensively documented in publicly available literature. The concentration of lichen secondary metabolites can vary significantly based on factors such as geographical location, substrate, and environmental conditions. For context, concentrations of other major secondary metabolites in lichens, such as usnic acid and fumarprotocetraric acid, can range from approximately 0.60 to 21.61 mg/g of dry lichen material[1]. It is plausible that the concentration of this compound in Cladina confusa falls within a similar range, although specific quantitative analysis is required for confirmation.
Table 1: Reported Natural Occurrence of this compound and Related Compounds in Lichens
| Compound | Lichen Species | Family | Notes |
| This compound | Cladina confusa | Cladoniaceae | Derivative of perlatolic acid. |
| Methyl 2,4-dihydroxy-6-methylbenzoate | Parmotrema tinctorum | Parmeliaceae | A closely related compound with a methyl instead of a pentyl group.[2][3] |
| Methyl (2,4-Dihydroxy-6-pentylbenzoate) | Antarctic lichens (Order: Lecanorales) | Various | General finding in the order, specific species not detailed in the abstract.[4] |
Experimental Protocols
The isolation and characterization of this compound from lichens involve a series of standard phytochemistry techniques. The following is a generalized protocol based on methods reported for the extraction and purification of lichen depsides and related phenolic compounds.[5][6][7][8][9]
Extraction
A common method for extracting secondary metabolites from lichens is solvent extraction.
-
Materials:
-
Dried and ground lichen thalli (e.g., Cladina confusa)
-
Methanol or acetone (analytical grade)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
-
Protocol (Soxhlet Extraction):
-
Place a known quantity (e.g., 50 g) of dried, ground lichen material into a cellulose thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with a suitable solvent, such as methanol or acetone, to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for a sufficient duration (e.g., 8-12 hours) until the solvent in the siphon tube runs clear.
-
After extraction, cool the apparatus and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Protocol (Maceration):
-
Submerge a known quantity of dried, ground lichen material in a suitable solvent in a sealed container.
-
Agitate the mixture periodically over a period of 24-48 hours at room temperature.
-
Filter the mixture to separate the extract from the solid lichen material.
-
Repeat the maceration process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
Purification
The crude extract, containing a mixture of compounds, requires further purification to isolate this compound.
-
Materials:
-
Silica gel for column chromatography
-
Glass column for chromatography
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for visualization
-
-
Protocol (Column Chromatography):
-
Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation of compounds by spotting the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (identified by its Rf value on TLC) and concentrate them to yield the purified this compound.
-
Characterization
The structure of the purified compound can be confirmed using various spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound and for quantitative analysis.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule.
Biosynthesis of this compound
The biosynthesis of this compound in lichens is proposed to follow the polyketide pathway, which is responsible for the formation of a wide array of aromatic secondary metabolites in fungi and lichens.[10][11][12][13][14][15] The pathway is analogous to the biosynthesis of olivetolic acid, a structurally similar compound.
The key enzyme in this pathway is a Polyketide Synthase (PKS) , a large, multi-domain enzyme that catalyzes the sequential condensation of small carboxylic acid units. The proposed biosynthetic pathway for the core aromatic ring, olivetolic acid, involves the following steps:
-
Initiation: The biosynthesis is initiated with a starter unit of hexanoyl-CoA .
-
Elongation: The hexanoyl-CoA starter unit undergoes three successive Claisen condensations with malonyl-CoA as the extender unit. Each condensation step adds a two-carbon unit to the growing polyketide chain.
-
Cyclization and Aromatization: The resulting linear polyketide chain undergoes an intramolecular aldol condensation and subsequent aromatization to form olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid).
-
Esterification: The final step to yield this compound is the esterification of the carboxylic acid group of olivetolic acid with methanol, a reaction likely catalyzed by a methyltransferase enzyme.
Experimental Workflow
The overall workflow for the isolation and identification of this compound from a lichen sample is a multi-step process that combines extraction, purification, and structural elucidation techniques.
Conclusion
This compound is a naturally occurring compound within the diverse chemical arsenal of lichens. While its presence in Cladina confusa is established, further research is needed to quantify its concentration and explore its potential biological activities. The provided experimental protocols and the proposed biosynthetic pathway offer a solid foundation for future investigations into this and other related lichen metabolites. The unique chemical structures produced by lichens continue to be a promising source for the discovery of novel bioactive compounds with potential applications in medicine and other industries.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dihydroxy-6-pentylbenzoate
This technical guide provides a comprehensive overview of the known physical properties of Methyl 2,4-dihydroxy-6-pentylbenzoate, also known as Methyl olivetolate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents key data in a structured format, details relevant experimental methodologies, and includes a visualization of its role as a synthetic intermediate.
Core Physical Properties
This compound is a yellow solid organic compound.[1][2] Its primary physical characteristics, including melting point and solubility, are crucial for its handling, purification, and application in further chemical syntheses.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Notes |
| Melting Point | 105-106 °C | Determined using benzene as the solvent for recrystallization.[1][2][3][4][5] |
| Appearance | Yellow Solid | [1][2] |
Solubility Profile
The solubility of a compound is a critical parameter for its application in various chemical reactions and formulations. This compound exhibits the following solubility characteristics:
| Solvent | Solubility | Reference |
| Water | Insoluble | [6] |
| Organic Solvents | Soluble | [6] |
| Dichloromethane | Soluble | [2][4] |
| Ethyl Acetate | Soluble | [2][4] |
Experimental Protocols
While specific experimental records for determining the physical properties of this compound are not detailed in the provided literature, standard methodologies for organic compounds are applicable.
Melting Point Determination
The melting point of a solid organic compound is a reliable indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The standard procedure for melting point determination is as follows:
-
Sample Preparation : A small amount of the crystalline solid is finely powdered.
-
Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of a few millimeters.
-
Heating : The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, which allows for controlled and uniform heating.
-
Observation : The sample is heated, and the temperature is monitored closely.
-
Recording : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For accurate measurements, a slow heating rate of approximately 2°C per minute is recommended near the expected melting point.
Solubility Testing
A systematic approach is generally employed to determine the solubility of an organic compound in various solvents. This helps in classifying the compound and selecting appropriate solvents for reactions and purification.
-
Initial Test : A small amount of the solid (a few crystals) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent.
-
Mixing : The contents of the test tube are gently stirred or agitated.
-
Observation : The disappearance of the solid indicates that it is soluble in the given solvent.
-
Systematic Approach : A flowchart-based approach is often used, starting with water, followed by other organic solvents, and aqueous solutions of acids and bases to determine the presence of acidic or basic functional groups.
Visualization of Synthetic Pathway
This compound is a known intermediate in the synthesis of Δ⁹-Tetrahydrocannabinolic Acid (THCA), the acidic precursor to the main psychoactive component of cannabis.[1][4][7] The following diagram illustrates this synthetic relationship.
Caption: Synthetic pathway from this compound to THCA.
The following diagram outlines a general experimental workflow for determining the physical properties of a solid organic compound like this compound.
Caption: General workflow for determining physical properties of a solid organic compound.
References
- 1. This compound CAS 58016-28-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound CAS#: 58016-28-7 [amp.chemicalbook.com]
- 3. High Quality Methyl Olivetolate/Methyl 2, 4-Dihydroxy-6-Pentylbenzoate CAS No 58016-28-7-Organic Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]
- 4. Pharmaceutical Intermediates this compound 58016-28-7 Global Trade [minstargroup.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 58016-28-7 | FM76387 [biosynth.com]
- 7. This compound | 58016-28-7 [chemicalbook.com]
Stability and Degradation Profile of Methyl 2,4-dihydroxy-6-pentylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dihydroxy-6-pentylbenzoate, a key intermediate in the synthesis of various organic compounds, including cannabidiol (CBD) derivatives, possesses a chemical structure susceptible to specific degradation pathways. This technical guide provides a comprehensive overview of the stability and potential degradation profile of this compound based on established chemical principles and data from analogous structures. Due to a lack of specific stability studies on this compound, this document extrapolates information from studies on related resorcinol and methyl benzoate derivatives to predict its behavior under various stress conditions. The primary degradation routes identified are hydrolysis of the methyl ester and oxidation of the dihydroxy-substituted benzene ring. This guide outlines potential degradation products, proposes degradation pathways, and provides a general framework for conducting forced degradation studies.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: Methyl olivetolate
-
CAS Number: 58016-28-7
-
Molecular Formula: C₁₃H₁₈O₄
-
Molecular Weight: 238.28 g/mol
-
Appearance: White to pale grey crystalline powder.
-
Solubility: Insoluble in water, soluble in organic solvents.
Predicted Stability and Degradation Profile
Based on its chemical structure, featuring a hydrolysable methyl ester and an oxidizable resorcinol moiety, this compound is expected to be sensitive to pH, oxidative stress, and potentially light.
Hydrolytic Degradation
The methyl ester group is a primary target for hydrolysis, which can be catalyzed by both acids and bases.
-
Acidic and Basic Conditions: In the presence of strong acids or bases, the ester bond is likely to cleave, yielding 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid) and methanol.[1][2][3] Basic hydrolysis is generally faster than acidic hydrolysis for methyl benzoate esters.[4]
-
Neutral Conditions: At neutral pH, hydrolysis is expected to be significantly slower. For instance, the half-life for the hydrolysis of methyl benzoate at pH 7 is reported to be 2.8 years, whereas at pH 9 it is 10 days.[4]
Oxidative Degradation
The resorcinol (1,3-dihydroxybenzene) ring is highly susceptible to oxidation.[5][6][7]
-
Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide, ozone, or metal catalysts can lead to the formation of quinone-type structures and, upon further oxidation, ring-opening to form smaller aliphatic acids like maleic acid and oxalic acid, eventually leading to complete degradation to carbon dioxide and water.[5][7]
-
Auto-oxidation: Phenolic compounds can undergo auto-oxidation, which may be accelerated by the presence of metal ions and exposure to air.
Photodegradation
Aromatic compounds, particularly those with electron-donating groups like hydroxyls, can be susceptible to photodegradation.
-
UV/Visible Light: Exposure to light, especially UV radiation, can induce photochemical reactions. Studies on resorcinol have shown that it can be degraded via photocatalysis, a process that generates highly reactive hydroxyl radicals that attack the aromatic ring.[8][9][10][11][12] This can lead to a complex mixture of degradation products, ultimately resulting in mineralization.
Predicted Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for this compound based on the hydrolysis of the ester and oxidation of the resorcinol ring.
References
- 1. quora.com [quora.com]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. homework.study.com [homework.study.com]
- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Electrochemical Degradation of Phenol and Resorcinol Molecules through the Dissolution of Sacrificial Anodes of Macro-Corrosion Galvanic Cells [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Oxidation of Resorcinol: Process Explained [et-chem.com]
- 8. ijirset.com [ijirset.com]
- 9. Photocatalytic Degradation Of Resorcinol Over Zno Powder The Influence Of Peroxomonosulphate And Peroxodisulphate On The Reaction Rate [journalijar.com]
- 10. Photocatalytic Selective Degradation of Catechol and Resorcinol on the TiO2 with Exposed {001} Facets: Roles of Two Types of Hydroxyl Radicals [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Biosynthesis of Olivetolic Acid: A Precursor to Cannabinoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis pathway of Olivetolic Acid (OA), the polyketide core of cannabinoids. The target compound, Methyl 2,4-dihydroxy-6-pentylbenzoate (Methyl Olivetolate), is the methyl ester of Olivetolic Acid. Current scientific literature extensively details the enzymatic production of Olivetolic Acid; however, the direct biological methylation to its ester form has not been characterized as a step within the native cannabinoid pathway in Cannabis sativa. Therefore, this guide focuses on the core biosynthetic route to Olivetolic Acid, its regulation, and the methodologies used for its study and production.
Core Biosynthesis Pathway
The formation of Olivetolic Acid is a critical two-step enzymatic process that occurs within the glandular trichomes of Cannabis sativa.[1] The pathway begins with precursors from primary metabolism, specifically fatty acid and polyketide biosynthesis.
1.1 Precursor Molecules: The biosynthesis utilizes two primary precursor molecules:
-
Hexanoyl-CoA: This C6 fatty acyl-CoA serves as the starter unit for the polyketide chain. It is derived from fatty acid biosynthesis.[2]
-
Malonyl-CoA: Three molecules of malonyl-CoA are used as extender units in an iterative condensation process.[3]
1.2 Core Enzymatic Reactions: Two key enzymes, a Type III polyketide synthase (PKS) and a unique polyketide cyclase, act in concert to synthesize Olivetolic Acid.[4]
-
Tetraketide Synthase (TKS): Also known as Olivetol Synthase (OLS), TKS is a Type III PKS that catalyzes the sequential decarboxylative condensation of three malonyl-CoA units with one molecule of hexanoyl-CoA.[5][6] This series of Claisen condensations results in the formation of a linear tetraketide intermediate, which remains bound to the enzyme.[6]
-
Olivetolic Acid Cyclase (OAC): This enzyme is essential for the regioselective cyclization of the TKS-produced tetraketide intermediate.[4] OAC catalyzes a C2→C7 intramolecular aldol condensation, which is notable for its retention of the carboxylic acid group, a rare event in plant polyketide synthesis.[4][7] In the absence of OAC, the TKS enzyme alone primarily produces olivetol (the decarboxylated analog of OA) and pyrone shunt products, such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL).[7][8] OAC ensures the pathway proceeds efficiently towards Olivetolic Acid.
The overall reaction can be summarized as: Hexanoyl-CoA + 3 Malonyl-CoA --(TKS + OAC)--> Olivetolic Acid + 4 CoA + 3 CO2
dot
Caption: Core enzymatic steps in the biosynthesis of Olivetolic Acid.
Quantitative Data
The heterologous production of Olivetolic Acid in microbial hosts has been a key strategy for studying the pathway and for producing cannabinoid precursors. The following table summarizes key quantitative data from various studies.
| Parameter | Enzyme/System | Value | Organism | Reference |
| Enzyme Kinetics | ||||
| kcat/Km (for Olivetol) | Olivetol Synthase (OLS) | 1013 s⁻¹M⁻¹ | Cannabis sativa | [5] |
| Product Titers | ||||
| Olivetolic Acid | OLS + OAC | 0.48 mg/L | Saccharomyces cerevisiae | [9] |
| Olivetolic Acid | Engineered Pathway | 80 mg/L | Escherichia coli | [9] |
| Olivetolic Acid | Engineered Pathway | 117 mg/L | Saccharomyces cerevisiae | [10] |
| Olivetolic Acid | Fungal PKS System | 5 mg/L | Aspergillus nidulans | [1] |
| Byproducts (in vitro) | ||||
| Olivetol | TKS + OAC | 3.1 µg/L | In vitro assay | [11] |
| PDAL, HTAL | TKS (alone) | Major Products | In vitro assay | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Olivetolic Acid biosynthesis.
Heterologous Expression and Purification of TKS and OAC
This protocol describes the expression of His-tagged TKS and OAC in E. coli and subsequent purification via Immobilized Metal Affinity Chromatography (IMAC).
1. Gene Cloning and Expression:
-
The codon-optimized cDNA sequences for C. sativa TKS and OAC are cloned into a suitable expression vector (e.g., pETDuet-1 or pJExpress411) containing an N- or C-terminal Hexa-histidine (6xHis) tag.
-
The resulting plasmids are transformed into a competent E. coli expression strain, such as BL21(DE3).
-
A single colony is used to inoculate a starter culture (5-10 mL) of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume (1 L) of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
The culture is then incubated for an additional 16-20 hours at a reduced temperature (e.g., 16-22°C) to improve protein solubility.
2. Cell Lysis and Lysate Preparation:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lysozyme (1 mg/mL) can be added and incubated on ice for 30 minutes.
-
Cells are lysed by sonication on ice until the suspension is no longer viscous.
-
The crude lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant is collected.
3. IMAC Purification:
-
A Ni-NTA (Nickel-Nitriloacetic Acid) affinity column is equilibrated with lysis buffer.
-
The clarified lysate is loaded onto the column.
-
The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His-tagged protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Elution fractions are collected and analyzed by SDS-PAGE to assess purity.
4. Buffer Exchange and Storage:
-
Fractions containing the pure protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
-
Purified enzymes are stored at -80°C.
In Vitro Coupled Enzyme Assay for Olivetolic Acid Synthesis
This protocol describes a coupled reaction to produce and detect Olivetolic Acid from its precursors using purified TKS and OAC.
1. Reaction Setup:
-
Reactions are typically performed in a final volume of 50-100 µL in microcentrifuge tubes.
-
A standard reaction mixture contains:
-
100 mM Buffer (e.g., sodium phosphate or Tris-HCl, pH 7.0-7.5)
-
1-5 µM purified TKS
-
1-5 µM purified OAC
-
50-100 µM Hexanoyl-CoA (starter substrate)
-
100-200 µM Malonyl-CoA (extender substrate)
-
2. Reaction Incubation:
-
The reaction is initiated by adding the substrates (Hexanoyl-CoA and Malonyl-CoA).
-
The mixture is incubated at 30°C for 1 to 4 hours.
3. Reaction Termination and Extraction:
-
The reaction is terminated by adding an equal volume of an acidic organic solvent, such as ethyl acetate containing 1% acetic acid.
-
The mixture is vortexed vigorously to extract the products.
-
The phases are separated by centrifugation (e.g., 13,000 x g for 10 minutes).
-
The organic (upper) layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.
4. Analysis:
-
The dried residue is redissolved in a suitable solvent (e.g., methanol).
-
The products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product identification and quantification are achieved by comparison of retention times and mass spectra to authentic standards of Olivetolic Acid, olivetol, PDAL, and HTAL.
dot
Caption: General workflow for enzyme production and in vitro OA synthesis.
Regulation of the Biosynthesis Pathway
The biosynthesis of cannabinoids, including the initial formation of Olivetolic Acid, is tightly regulated, primarily occurring in the glandular trichomes of female flowers.[12] The expression of pathway genes is developmentally controlled, with transcript levels generally increasing during flower maturation.[12]
Studies have investigated the effect of elicitors on cannabinoid production. The plant hormone Methyl Jasmonate (MeJA), which is involved in plant defense responses, has been shown to potentially upregulate genes in the cannabinoid pathway.[12] This suggests that the pathway is integrated into the plant's broader secondary metabolic and defense networks. Transcriptional analysis has shown that the expression of OAC and geranyl pyrophosphate synthase (GPPS), which produces a precursor for downstream cannabinoid synthesis, are often co-regulated.[12][13] This coordinated gene expression is crucial for efficiently channeling metabolic flux towards the final cannabinoid products.
References
- 1. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Phytocannabinoids and Structural Insights: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioengineering studies and pathway modeling of the heterologous biosynthesis of tetrahydrocannabinolic acid in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
A Comprehensive Technical Guide to Methyl 2,4-dihydroxy-6-pentylbenzoate Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides core technical information on analytical standards and reference materials for Methyl 2,4-dihydroxy-6-pentylbenzoate (CAS 58016-28-7). It is intended to assist researchers, scientists, and professionals in drug development in sourcing, handling, and utilizing these critical materials for accurate and reproducible results.
Introduction
This compound, also known as Methyl Olivetolate, is a key intermediate in the synthesis of various cannabinoids, including cannabidiol (CBD) and Δ9-Tetrahydrocannabinolic Acid (THCA). Its purity and well-characterized nature are paramount for ensuring the quality and safety of final pharmaceutical products. This document outlines the availability of analytical standards, their specifications, and the analytical methodologies for their characterization.
Commercially Available Analytical Standards and Reference Materials
Several chemical suppliers offer this compound as an analytical standard or reference material. The table below summarizes key information from various suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Physical Form | Storage Conditions |
| Ambeed | This compound | 58016-28-7 | C13H18O4 | 238.28 | Comprehensive analytical data available (NMR, HPLC, LC-MS) | Not specified | Not specified |
| Pharmaffiliates | Methyl Olivetolate | 58016-28-7 | C13H18O4 | 238.28 | Not specified | Yellow Solid | 2-8°C Refrigerator |
| Shandong Dinghao Biotechnology Co., Ltd. | This compound | 58016-28-7 | C13H18O4 | 238.28 | Not specified | Not specified | Not specified |
| Sigma-Aldrich | This compound | 58016-28-7 | C13H18O4 | 238.28 | 95% | Solid | Inert atmosphere, room temperature |
| Fluorochem | This compound | Not Specified | Not Specified | Not Specified | CoA available for download | Not specified | Not specified |
Analytical Characterization and Experimental Protocols
Accurate characterization of this compound reference standards is crucial. The following sections detail common analytical techniques and provide exemplary experimental protocols based on available literature.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of this compound. A study by Gong et al. (2019) reported achieving a purity of 99.84% by HPLC for a synthesized batch[1][2].
Experimental Protocol:
-
Instrumentation: Agilent 1260 HPLC system or equivalent.[3]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 100 x 3 mm.[3]
-
Mobile Phase: 0.1% Formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Detector: UV detector set at 228 nm.[3]
-
Sample Preparation: Dissolve an accurately weighed amount of the standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Injection Volume: Typically 5-10 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of this compound.
¹H NMR Data (400 MHz, DMSO-d₆): [1]
-
δ 10.26 (s, 1H)
-
δ 9.80 (s, 1H)
-
δ 6.26–6.04 (m, 2H)
-
δ 3.77 (s, 3H)
-
δ 2.57–2.49 (m, 5H)
-
δ 1.53–1.38 (m, 2H)
-
δ 1.27 (td, J = 8.2, 7.0, 4.8 Hz, 5H)
-
δ 0.87 (t, J = 6.9 Hz, 3H)
¹³C NMR Data (126 MHz, CDCl₃): [1]
-
δ 171.9
-
δ 165.2
-
δ 160.2
-
δ 148.9
-
δ 110.7
-
δ 105.0
-
δ 101.3
-
δ 51.87
-
δ 36.76
-
δ 32.01
-
δ 31.42
-
δ 22.45
-
δ 14.02
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) Data: [1]
-
Method: Electrospray Ionization (ESI)
-
Calculated for C₁₃H₁₇O₄ [M-H]⁻: 237.1
-
Found: 237.3
Quality Control and Use of Analytical Standards
The proper qualification and use of analytical standards are fundamental to achieving reliable analytical results in research and drug development.
Workflow for Analytical Standard Qualification
Caption: Workflow for the qualification of an analytical standard.
Role in Drug Development
Analytical standards of this compound are critical for:
-
Raw material identification and quality control: Ensuring the identity and purity of starting materials in the synthesis of active pharmaceutical ingredients (APIs).
-
In-process control: Monitoring the progress of chemical reactions.
-
Final product testing: Quantifying impurities and related substances in the final API.
-
Stability studies: Assessing the degradation of the API under various environmental conditions.
Logical Relationship of Analytical Techniques
The characterization of a chemical entity like this compound relies on a combination of analytical techniques that provide orthogonal information.
References
Methodological & Application
Application Notes and Protocols: Methyl 2,4-dihydroxy-6-pentylbenzoate as an Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dihydroxy-6-pentylbenzoate, a resorcinolic lipid, has demonstrated notable antifungal properties. This document provides detailed application notes on its known antifungal activity and protocols for its evaluation. Resorcinolic lipids are a class of phenolic compounds characterized by a dihydroxybenzene ring and an alkyl side chain. Their amphiphilic nature is believed to be a key contributor to their biological activities, including their ability to disrupt fungal cell membranes. These notes are intended to guide researchers in the investigation and potential development of this compound as a novel antifungal therapeutic.
Antifungal Activity
This compound has shown potent activity against the fungus Cladosporium sphaerospermum. The minimum inhibitory concentration (MIC) has been determined to be 2.5 µg.[1][2] Comparatively, related compounds such as olivetol and 2,4-dihydroxy-6-n-pentylbenzoic acid also exhibit inhibitory effects against the same fungal species at a concentration of 5.0 µg.[1][2]
Table 1: Antifungal Activity of this compound and Related Compounds
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Cladosporium sphaerospermum | 2.5 µg |
| Olivetol | Cladosporium sphaerospermum | 5.0 µg |
| 2,4-dihydroxy-6-n-pentylbenzoic acid | Cladosporium sphaerospermum | 5.0 µg |
Proposed Mechanism of Action
The primary proposed mechanism of antifungal action for resorcinolic lipids like this compound is the disruption of the fungal cell membrane's integrity. This is attributed to their amphiphilic structure, which allows for intercalation into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This direct action on the cell membrane may also induce secondary effects such as the generation of reactive oxygen species (ROS) and interference with essential cellular processes like ergosterol synthesis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To facilitate further research into the antifungal properties of this compound, the following detailed protocols are provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well with inoculum but no compound, and a negative control well with medium only.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 530 nm.
Protocol 2: Fungal Cell Membrane Integrity Assay
This protocol utilizes propidium iodide (PI), a fluorescent dye that can only penetrate cells with compromised membranes, to assess membrane integrity.
Caption: Workflow for assessing fungal membrane integrity.
Materials:
-
Fungal cell culture
-
This compound
-
Propidium iodide (PI) solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow fungal cells in a suitable liquid medium to the mid-logarithmic phase.
-
Treatment: Harvest and wash the cells with PBS. Resuspend the cells in PBS and treat with various concentrations of this compound (e.g., MIC, 2x MIC, 4x MIC) for a specified time (e.g., 4 hours). Include an untreated control and a positive control (e.g., heat-killed cells).
-
Staining: Add PI to each cell suspension to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer (excitation at 488 nm, emission at ~617 nm) or visualize under a fluorescence microscope. An increase in the percentage of PI-positive cells indicates a loss of membrane integrity.
Protocol 3: Ergosterol Quantification
This protocol describes the extraction and quantification of ergosterol, a major component of the fungal cell membrane, which can be an indicator of fungal biomass and membrane composition.
Caption: Workflow for ergosterol quantification in fungal cells.
Materials:
-
Fungal mycelia
-
This compound
-
25% alcoholic potassium hydroxide (w/v)
-
n-hexane
-
Methanol (HPLC grade)
-
Ergosterol standard
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Treat fungal cultures with this compound. Harvest the mycelia by filtration, wash with distilled water, and lyophilize.
-
Saponification: Add alcoholic KOH to the dried mycelia and incubate in a water bath at 85°C for 1 hour.
-
Extraction: After cooling, add distilled water and n-hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper n-hexane layer. Repeat the extraction twice.
-
Analysis: Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen. Re-dissolve the residue in methanol and inject it into the HPLC system.
-
Quantification: Separate the components using a C18 column with methanol as the mobile phase. Detect ergosterol at 282 nm. Quantify the amount of ergosterol by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
Caption: Workflow for measuring reactive oxygen species in fungal cells.
Materials:
-
Fungal cell culture
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) (for positive control)
-
PBS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation: Grow and prepare fungal cells as described in the membrane integrity assay.
-
Treatment: Treat cells with this compound at desired concentrations. Include an untreated control and a positive control treated with H₂O₂.
-
Dye Loading: Add DCFH-DA to the cell suspensions to a final concentration of 10 µM.
-
Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer with excitation at approximately 485 nm and emission at approximately 535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound presents a promising scaffold for the development of new antifungal agents. The provided data and protocols offer a solid foundation for researchers to further investigate its efficacy, mechanism of action, and potential for therapeutic applications. Future studies should focus on expanding the spectrum of activity against other clinically relevant fungi, elucidating the precise molecular interactions with the fungal cell membrane, and evaluating its efficacy in in vivo models of fungal infections.
References
Application Notes and Protocols: Antibacterial Activity of Methyl 2,4-dihydroxy-6-pentylbenzoate against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions such as pneumonia and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for the discovery and development of novel antimicrobial agents. Methyl 2,4-dihydroxy-6-pentylbenzoate, a resorcylic acid derivative, has demonstrated potential as an antibacterial agent against S. aureus. This document provides a summary of its reported antibacterial activity, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on related compounds.
Data Presentation
Antibacterial Activity of this compound and Related Compounds
| Compound | Assay Method | Strain | Concentration | Result | Reference |
| This compound | Disc Diffusion | S. aureus | 200 µ g/disc | 14–15 mm inhibition zone | Gianini et al., 2008 |
| Other Resorcylic Acid Derivatives | Broth Microdilution | MRSA & VRE | - | MIC: 4–8 µg/mL | [1] |
Proposed Mechanism of Action
While the precise signaling pathways of this compound's antibacterial action against S. aureus have not been elucidated, research on structurally similar resorcylic acid derivatives suggests a multi-faceted mechanism. The proposed mechanism involves the disruption of the bacterial cell membrane integrity and interference with essential metabolic pathways.[1] The lipophilic pentyl chain of this compound likely facilitates its insertion into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Proposed mechanism of action against S. aureus.
Experimental Protocols
Disc Diffusion Assay for Screening Antibacterial Activity
This protocol outlines the Kirby-Bauer disc diffusion method to qualitatively assess the antibacterial activity of this compound.
Workflow for the Disc Diffusion Assay.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension of S. aureus in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly streak the surface of a Mueller-Hinton agar plate with the prepared bacterial suspension using a sterile cotton swab.
-
Disc Application: Aseptically place a sterile paper disc (6 mm diameter) impregnated with a known concentration (e.g., 200 µg) of this compound onto the agar surface. Gently press the disc to ensure complete contact.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of complete inhibition around the disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
Workflow for MIC Determination.
Methodology:
-
Compound Dilution: Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized S. aureus inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed following the MIC assay to determine the concentration of the compound that results in bacterial death.
Methodology:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh Mueller-Hinton agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of colony growth on the subculture plates.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound and Staphylococcus aureus. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All work with bacterial cultures should be performed in a biological safety cabinet. Information on the specific cytotoxicity of this compound is limited; however, a related compound, methyl benzoate, has shown cytotoxic effects at high concentrations.[2] Therefore, appropriate care should be taken to avoid direct contact and inhalation.
Conclusion
This compound exhibits promising antibacterial activity against Staphylococcus aureus. The provided protocols offer a framework for the systematic evaluation of its efficacy. Further research is warranted to determine its precise MIC and MBC values against a broader range of clinical isolates, including MRSA, and to fully elucidate its mechanism of action. Such studies will be crucial in assessing its potential as a lead compound for the development of new anti-staphylococcal therapies.
References
Application Notes and Protocols for Antibacterial Screening of Methyl 2,4-dihydroxy-6-pentylbenzoate using the Disc Diffusion Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The disc diffusion method, also known as the Kirby-Bauer test, is a widely used and standardized technique for determining the susceptibility of bacteria to antimicrobial agents.[1][2][3] This method is simple, cost-effective, and provides a qualitative or semi-quantitative assessment of an agent's antibacterial activity by measuring the zone of inhibition around a disc impregnated with the test compound.[2][4] These application notes provide a detailed protocol for screening the antibacterial properties of Methyl 2,4-dihydroxy-6-pentylbenzoate against pathogenic bacteria.
This compound and its derivatives have demonstrated antibacterial activity.[5][6] Studies have shown that these compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with zones of inhibition observed between 9–15 mm.[5][6][7] The presence of a free hydroxyl group in the aromatic ring appears to contribute to the antimicrobial effect.[5][6]
Data Presentation
The following table summarizes the reported antibacterial activity of this compound and related compounds.
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| This compound and its derivatives | Staphylococcus aureus | 9 - 15 | [5][6] |
| This compound and its derivatives | Escherichia coli | 9 - 15 | [5][6] |
| Olivetol | Staphylococcus aureus | 12 | [5] |
| Olivetol | Escherichia coli | 12 | [5] |
Experimental Protocols
This section outlines the detailed methodology for performing the disc diffusion assay to screen the antibacterial activity of this compound.
Materials
-
Test Compound: this compound
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922)
-
Growth Media: Mueller-Hinton Agar (MHA)[8], Tryptic Soy Broth (TSB)[8]
-
Sterile Supplies: Petri dishes (100mm or 150mm)[1], sterile cotton swabs[1], sterile filter paper discs (6 mm diameter)[8], sterile forceps[9], micropipettes and sterile tips.
-
Reagents: Sterile saline (0.85% NaCl)[10], appropriate solvent for the test compound.
-
Equipment: Incubator (35 ± 2°C)[2], autoclave, biosafety cabinet, vortex mixer, McFarland turbidity standards (0.5)[10], calipers or a ruler[1].
Preparation of Test Compound Discs
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. The concentration should be determined based on preliminary studies or literature.
-
Disc Impregnation: Aseptically apply a specific volume (e.g., 20 µL) of the test compound solution onto sterile filter paper discs.[11]
-
Drying: Allow the discs to dry completely in a sterile environment, such as a biosafety cabinet, to ensure the evaporation of the solvent.[12]
-
Controls: Prepare positive control discs with a known antibiotic (e.g., gentamicin) and negative control discs with the solvent alone.
Inoculum Preparation
-
Bacterial Culture: From a pure, overnight culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies.[1]
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth (TSB).[13]
-
Turbidity Adjustment: Vortex the suspension to ensure it is homogenous.[10] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[2] This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it.[10] The prepared inoculum should be used within 15 minutes.[10]
Inoculation of Agar Plates
-
Swabbing: Dip a sterile cotton swab into the adjusted bacterial suspension.[2] Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[1]
-
Lawn Culture: Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.[1] Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure even distribution.[1] Finally, swab the rim of the agar.[1]
-
Drying: Allow the inoculated plates to dry for 3-5 minutes with the lid slightly ajar in a sterile environment.[2]
Disc Placement and Incubation
-
Disc Application: Using sterile forceps, place the prepared test compound discs, positive control discs, and negative control discs onto the surface of the inoculated MHA plate.[9]
-
Spacing: Ensure the discs are distributed evenly, at least 24 mm apart from each other and from the edge of the plate.[1] Gently press each disc to ensure complete contact with the agar surface.[1] Once a disc is placed, it should not be moved.[1]
-
Incubation: Invert the plates and place them in an incubator set at 35 ± 2°C within 15 minutes of disc placement.[1][13] Incubate for 16-24 hours.[2]
Interpretation of Results
-
Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc to the nearest millimeter (mm) using calipers or a ruler.[1] The measurement should include the diameter of the disc.[14]
-
Data Recording: Record the zone diameters for the test compound and the controls.
-
Interpretation: The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound. A larger zone of inhibition indicates greater antibacterial activity.[15] The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized interpretive charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), although specific breakpoints for novel compounds like this compound would need to be established.[9][16]
Visualizations
Experimental Workflow
Caption: Workflow of the disc diffusion method for antibacterial screening.
Logical Relationship of Antibacterial Action
Caption: Logical flow of antibacterial agent action in the disc diffusion assay.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. microbenotes.com [microbenotes.com]
- 10. asm.org [asm.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
Application Notes and Protocols: Bioautography Techniques for Assessing the Activity of Methyl 2,4-dihydroxy-6-pentylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dihydroxy-6-pentylbenzoate is a synthetic organic compound that has demonstrated antibacterial properties, notably against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens.[1][2][3] Bioautography is a powerful and relatively inexpensive technique used to detect and localize biologically active compounds on a chromatogram.[4] This method is particularly valuable in natural product discovery and the screening of synthetic compounds for antimicrobial, antifungal, or enzyme-inhibiting activities.
These application notes provide detailed protocols for utilizing bioautography techniques to assess the biological activity of this compound. The protocols are designed to be adaptable for screening against various microorganisms, with a focus on its known antibacterial activity.
Data Presentation: Quantitative Analysis of Bioactivity
While qualitative assessment of activity is the primary output of bioautography (indicated by zones of inhibition), the technique can be adapted for semi-quantitative or quantitative analysis. The table below is provided as a template for researchers to record and compare their quantitative findings, such as Minimum Inhibitory Concentration (MIC) values or inhibition zone diameters, obtained from bioautography or subsequent assays. Currently, there is no publicly available quantitative bioautography data for this compound.
| Bioautography Method | Test Organism | Parameter | Result for this compound | Positive Control | Reference/Date |
| Direct Bioautography | Staphylococcus aureus (MRSA) | Inhibition Zone (mm) | Data to be filled by the researcher | e.g., Vancomycin | |
| MIC (µ g/spot ) | Data to be filled by the researcher | ||||
| Agar Overlay Bioautography | Clostridium perfringens | Inhibition Zone (mm) | Data to be filled by the researcher | e.g., Metronidazole | |
| MIC (µ g/spot ) | Data to be filled by the researcher | ||||
| Direct Bioautography | Candida albicans | Inhibition Zone (mm) | Data to be filled by the researcher | e.g., Fluconazole | |
| MIC (µ g/spot ) | Data to be filled by the researcher |
Experimental Protocols
Protocol 1: Direct Bioautography for Antibacterial Activity against Staphylococcus aureus (MRSA)
This protocol is designed for the direct application of the bacterial suspension onto the TLC plate.
Materials:
-
This compound
-
TLC plates (e.g., Silica gel 60 F254)
-
Staphylococcus aureus (MRSA) strain
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Sterile saline solution (0.85% NaCl)
-
p-Iodonitrotetrazolium violet (INT) or Thiazolyl Blue Tetrazolium Bromide (MTT) solution (2 mg/mL in sterile water)
-
Positive control (e.g., vancomycin)
-
Solvent for sample application (e.g., methanol, ethyl acetate)
-
Chromatography developing chamber
-
Sterile sprayer or petri dishes for dipping
-
Incubator (37°C) with humidity control
Procedure:
-
Sample Preparation and TLC Development:
-
Dissolve this compound and the positive control in a suitable volatile solvent.
-
Spot the dissolved samples onto the TLC plate baseline.
-
Develop the chromatogram in a pre-saturated developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
After development, air-dry the TLC plate in a sterile environment (laminar flow hood) to completely remove the solvent.
-
-
Preparation of Bacterial Inoculum:
-
Culture the MRSA strain on TSA at 37°C for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline to a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in TSB to achieve a final concentration of approximately 10⁶ CFU/mL.
-
-
Bioautography:
-
The dried TLC plate can be either sprayed with the bacterial suspension or briefly dipped into it, ensuring the silica layer is thoroughly wetted.
-
Place the inoculated TLC plate in a sterile, humidified container (e.g., a sterile box with moist filter paper).
-
Incubate at 37°C for 18-24 hours.
-
-
Visualization:
-
After incubation, spray the plate with the INT or MTT solution.
-
Re-incubate at 37°C for 30-60 minutes, or until a color change is observed.
-
Active compounds will appear as clear, white, or yellowish zones against a purple or pink background, indicating the inhibition of bacterial growth.
-
Protocol 2: Agar Overlay Bioautography for Antibacterial Activity against Clostridium perfringens
This protocol is adapted for anaerobic bacteria, which require specific atmospheric conditions for growth.
Materials:
-
This compound
-
TLC plates
-
Clostridium perfringens strain
-
Reinforced Clostridial Medium (RCM) or other suitable anaerobic broth/agar
-
Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets)
-
Sterile soft agar (e.g., RCM with 0.7% agar)
-
INT or MTT solution
-
Positive control (e.g., metronidazole)
Procedure:
-
TLC Preparation:
-
Prepare and develop the TLC plate with this compound and the positive control as described in Protocol 1.
-
-
Inoculum and Agar Overlay:
-
Grow C. perfringens in RCM broth under anaerobic conditions at 37°C for 24-48 hours.
-
Prepare a suspension of the bacteria in fresh RCM broth.
-
Melt the sterile soft agar and cool it to 45-50°C.
-
Inoculate the molten soft agar with the bacterial suspension to a final concentration of approximately 10⁶ CFU/mL.
-
Carefully pour the inoculated soft agar over the developed and dried TLC plate to create a thin, even layer.
-
-
Incubation:
-
Allow the agar to solidify in a sterile environment.
-
Place the TLC plate in an anaerobic jar.
-
Incubate at 37°C for 24-48 hours.
-
-
Visualization:
-
After incubation, carefully overlay the plate with a solution of INT or MTT in a suitable buffer or sterile water.
-
Re-incubate under anaerobic conditions for 1-4 hours or until color development.
-
Zones of inhibition will appear as clear areas against a colored background.
-
Protocol 3: Direct Bioautography for Antifungal Activity
This protocol provides a general method for assessing potential antifungal activity.
Materials:
-
This compound
-
TLC plates
-
Fungal strain (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)
-
Sterile saline with 0.1% Tween 80 (for spore-forming fungi)
-
INT or MTT solution
-
Positive control (e.g., fluconazole)
Procedure:
-
TLC Preparation:
-
Prepare and develop the TLC plate as described in Protocol 1.
-
-
Fungal Inoculum Preparation:
-
For yeasts like C. albicans, prepare a suspension in SDB to a concentration of approximately 10⁵ CFU/mL.
-
For filamentous fungi, harvest spores from a mature culture on agar with sterile saline containing Tween 80 and adjust the spore suspension to approximately 10⁵ spores/mL in PDB.
-
-
Bioautography:
-
Spray or dip the dried TLC plate with the fungal suspension.
-
Incubate in a humidified chamber at an appropriate temperature for the fungal species (e.g., 30-37°C for C. albicans, 25-28°C for A. niger) for 24-72 hours, until growth is visible.
-
-
Visualization:
-
Spray the plate with INT or MTT solution.
-
Re-incubate for several hours until color develops.
-
Clear zones against a colored background indicate antifungal activity.
-
Visualizations
Caption: Workflow for Direct Bioautography.
Caption: Workflow for Agar Overlay Bioautography (Anaerobic).
References
Application Notes and Protocols: The Role of Methyl 2,4-dihydroxy-6-pentylbenzoate in Cannabinoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dihydroxy-6-pentylbenzoate, also known as methyl olivetolate, is a pivotal synthetic intermediate in the production of various cannabinoids. This resorcinolic ester serves as a key precursor to olivetolic acid, a fundamental building block in the biosynthesis and chemical synthesis of cannabinoids such as Cannabigerol (CBG), Tetrahydrocannabinol (THC), and Cannabidiol (CBD).[1][2] The strategic use of this compound allows for the efficient construction of the core cannabinoid scaffold, making it a compound of significant interest for researchers in medicinal chemistry and drug development. These application notes provide detailed protocols for the synthesis of cannabinoids utilizing this versatile precursor and explore the biological signaling pathways of the resulting products.
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps involved in the production of Cannabigerol (CBG) from a suitable enone precursor, via the formation of this compound.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Synthesis of this compound | (E)-non-3-en-2-one | This compound | 63 | [3] |
| 2 | Alumina-catalyzed coupling with Geraniol | This compound | Methyl (E)-2,4-dihydroxy-3-(3,7-dimethylocta-2,6-dien-1-yl)-6-pentylbenzoate | 51 | [3] |
| 3 | Ester Hydrolysis | Methyl (E)-2,4-dihydroxy-3-(3,7-dimethylocta-2,6-dien-1-yl)-6-pentylbenzoate | Cannabigerol (CBG) | Not specified | [3] |
| Alt. 1 | Catalytic Oxidative Aromatization | Cyclic Diketone | This compound | 65 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a published procedure for the synthesis of cannabigerol and its derivatives.[3]
Materials:
-
(E)-non-3-en-2-one
-
Dimethyl malonate
-
Sodium methoxide solution (5.8 M in methanol)
-
Methanol
-
Dichloromethane
-
Bromine
-
Triethylamine
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of the Intermediate Hydroxycyclohexenone Derivative:
-
To a solution of dimethyl malonate (13.2 g, 100.0 mmol) in methanol (80 mL), successively add a 5.8 M solution of sodium methoxide in methanol (16.0 mL, 92.8 mmol) and (E)-non-3-en-2-one (9.60 g, 40.0 mmol) at 0 °C.
-
Heat the reaction mixture at 65 °C for 18 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (50 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Aromatization to this compound:
-
Dissolve the crude hydroxycyclohexenone derivative from the previous step in dichloromethane (100 mL).
-
Cool the solution to 0 °C and slowly add a solution of bromine (2.1 mL, 41.0 mmol) in dichloromethane (20 mL) over 30 minutes.
-
After the addition is complete, add triethylamine (12.0 mL, 86.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield this compound as a yellow solid. A yield of 63% has been reported for this step.[3]
-
Protocol 2: Synthesis of Cannabigerol (CBG) from this compound
This protocol describes the coupling of this compound with geraniol followed by hydrolysis to yield CBG.[3]
Materials:
-
This compound
-
Geraniol
-
Basic alumina (Brockmann I)
-
Dichloromethane
-
Potassium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Alumina-Catalyzed Coupling with Geraniol:
-
To a solution of this compound (5.99 g, 25.2 mmol) and geraniol (3.89 g, 25.2 mmol) in dichloromethane (100 mL), add basic alumina (30 g).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of celite and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield Methyl (E)-2,4-dihydroxy-3-(3,7-dimethylocta-2,6-dien-1-yl)-6-pentylbenzoate. A yield of 51% has been reported for a similar reaction.[3]
-
-
Ester Hydrolysis to Cannabigerol (CBG):
-
Dissolve the product from the previous step in a mixture of methanol (50 mL) and a 2 M aqueous solution of potassium hydroxide (25 mL).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product is Cannabigerol (CBG). Further purification can be achieved by chromatography or crystallization.
-
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Cannabigerol (CBG).
Signaling Pathways of Cannabigerol (CBG)
CBG, synthesized from this compound, interacts with multiple molecular targets, leading to a diverse range of pharmacological effects.
Caption: CBG signaling pathways and effects.
Discussion of Signaling Pathways
Cannabigerol (CBG) exhibits a complex pharmacology through its interaction with various receptors and signaling pathways:
-
Cannabinoid Receptors (CB1 and CB2): CBG acts as a weak partial agonist at both CB1 and CB2 receptors.[1][2] Its interaction with these receptors, particularly CB2 which is primarily expressed on immune cells, contributes to its anti-inflammatory properties.[[“]]
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): CBG is an agonist of PPARγ, a nuclear receptor involved in regulating lipid metabolism and inflammation.[2][5][6] Activation of PPARγ by CBG is another mechanism underlying its anti-inflammatory effects.[2][5]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): CBG acts as an agonist at the TRPV1 channel, which is a key player in pain perception.[7][8] By activating and subsequently desensitizing TRPV1, CBG may exert analgesic effects.[9]
-
5-Hydroxytryptamine 1A (5-HT1A) Receptor: CBG has been shown to be an antagonist of the 5-HT1A serotonin receptor.[2][10] This interaction is thought to contribute to its potential anxiolytic and antidepressant effects.[10][11]
The multi-target engagement of CBG highlights its potential as a therapeutic agent for a variety of conditions, warranting further investigation by researchers and drug development professionals.
References
- 1. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. An update on PPAR activation by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators [frontiersin.org]
- 9. curaleafclinic.com [curaleafclinic.com]
- 10. Cannabigerol modulates α2-adrenoceptor and 5-HT1A receptor-mediated electrophysiological effects on dorsal raphe nucleus and locus coeruleus neurons and anxiety behavior in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curaleafclinic.com [curaleafclinic.com]
Application Notes and Protocols: Unraveling the Antimicrobial Action of Methyl 2,4-dihydroxy-6-pentylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and proposed antimicrobial mechanism of Methyl 2,4-dihydroxy-6-pentylbenzoate. Detailed protocols for key experiments are included to facilitate further research into its mode of action.
Introduction
This compound is a derivative of orsellinic acid, a phenolic compound that has demonstrated notable antimicrobial properties. While research on this specific ester is ongoing, studies on closely related orsellinic and olivetolic acid derivatives provide a strong foundation for hypothesizing its mechanism of action. Evidence suggests that these compounds primarily target the integrity and function of the microbial cell membrane. This document outlines the hypothesized mechanisms and provides practical protocols for their investigation.
Hypothesized Mechanism of Antimicrobial Action
Based on studies of structurally similar compounds, the antimicrobial action of this compound is likely multifaceted, centering on the disruption of the microbial cytoplasmic membrane. The lipophilic pentyl chain is believed to facilitate insertion into the lipid bilayer of the cell membrane. This insertion is thought to disrupt the membrane's structure and function in several ways:
-
Membrane Permeabilization: The compound may create pores or channels in the membrane, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Dissipation of Membrane Potential: Disruption of the membrane's integrity can lead to the dissipation of the proton motive force, which is crucial for ATP synthesis, nutrient transport, and other essential cellular processes.
-
Enzyme Inhibition: While membrane disruption is the likely primary mechanism, there is a possibility of secondary intracellular targets. Related compounds have shown the ability to inhibit cellular enzymes, which could contribute to the overall antimicrobial effect. The disruption of the membrane may facilitate the entry of the compound into the cytoplasm, allowing for interaction with enzymatic targets.
The following diagram illustrates the proposed cascade of events leading to microbial cell death.
Caption: Proposed mechanism of action for this compound.
Data Presentation: Antimicrobial Activity
The following tables summarize the reported antimicrobial activities of this compound and a related compound, providing a quantitative basis for experimental design.
Table 1: Antifungal Activity of this compound
| Fungal Strain | Activity Metric | Result | Reference |
| Cladosporium sphaerospermum | Minimum amount for growth inhibition | 2.5 µg | [1][2][3] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Activity Metric | Result | Reference |
| Staphylococcus aureus | Inhibition Zone | 9-15 mm (weakly active) | [1][2][3] |
| Escherichia coli | Inhibition Zone | 9-15 mm (weakly active) | [1][2][3] |
Experimental Protocols
The following protocols are designed to investigate the hypothesized mechanisms of action of this compound.
Protocol 1: Assessment of Cytoplasmic Membrane Depolarization
This protocol utilizes the voltage-sensitive fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), to measure changes in bacterial membrane potential.
Workflow Diagram:
Caption: Workflow for the membrane depolarization assay.
Materials:
-
Logarithmic phase bacterial culture (e.g., S. aureus, E. coli)
-
HEPES buffer (5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC₃(5) stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.2.
-
Aliquot 100 µL of the bacterial suspension into the wells of the microtiter plate.
-
Add DiSC₃(5) to each well to a final concentration of 1 µM.
-
Incubate the plate at 37°C with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Monitor the fluorescence (excitation ~622 nm, emission ~670 nm) until a stable baseline is achieved.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., valinomycin).
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates depolarization of the cell membrane.
Protocol 2: Assessment of Membrane Permeabilization
This assay uses the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.
Workflow Diagram:
Caption: Workflow for the membrane permeabilization assay.
Materials:
-
Logarithmic phase microbial culture (bacterial or fungal)
-
Phosphate-buffered saline (PBS)
-
SYTOX Green stock solution
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a final OD₆₀₀ of 0.2.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of this compound dilutions in PBS to achieve the desired final concentrations. Include a vehicle control and a positive control (e.g., a known membrane-permeabilizing agent).
-
Add SYTOX Green to each well to a final concentration of 5 µM.
-
Incubate the plate at room temperature in the dark.
-
Measure fluorescence intensity (excitation ~485 nm, emission ~520 nm) every 2 minutes for a total of 60 minutes. An increase in fluorescence indicates membrane permeabilization.
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a general framework for testing the inhibitory effect of this compound on a specific microbial enzyme. This protocol will need to be adapted based on the specific enzyme and substrate.
Logical Relationship Diagram:
Caption: Logical flow of an enzyme inhibition assay.
Materials:
-
Purified target microbial enzyme
-
Substrate for the enzyme
-
Appropriate buffer solution for the enzyme reaction
-
This compound stock solution (in DMSO)
-
96-well plate (UV-transparent if applicable)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and this compound in the appropriate buffer.
-
In the wells of a microplate, add the buffer, the enzyme, and varying concentrations of this compound. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the rate of product formation or substrate depletion using a spectrophotometer or microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
If inhibition is observed, further kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive).
Conclusion
The available evidence strongly suggests that this compound exerts its antimicrobial effects primarily through the disruption of the microbial cell membrane. The provided protocols offer a robust framework for researchers to rigorously test this hypothesis and further elucidate the specific molecular interactions involved. A thorough understanding of its mechanism of action is crucial for the potential development of this and related compounds as novel antimicrobial agents.
References
Application Notes and Protocols for Studying Structure-Activity Relationships of Methyl 2,4-dihydroxy-6-pentylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2,4-dihydroxy-6-pentylbenzoate, also known as Methyl olivetolate, is a phenolic compound that serves as a key intermediate in the synthesis of various natural products, including cannabinoids.[1] Its structural similarity to olivetolic acid, the biosynthetic precursor to tetrahydrocannabinol (THC), suggests potential interactions with the endocannabinoid system. Furthermore, studies have revealed its notable antifungal and antibacterial properties, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery. This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound and its analogs.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 58016-28-7 | [1] |
| Molecular Formula | C₁₃H₁₈O₄ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Synonyms | Methyl olivetolate, Olivetol Methyl Ester | [1] |
| Appearance | White solid | |
| Solubility | Soluble in organic solvents such as Dichloromethane and Ethyl Acetate. Insoluble in water. | [1] |
Biological Activities and Structure-Activity Relationships
This compound has demonstrated a range of biological activities, primarily antimicrobial. The structural features of this and related molecules play a crucial role in their potency and selectivity.
Antifungal Activity
This compound has shown significant antifungal activity, particularly against the fungus Cladosporium sphaerospermum.[2][3][4] Structure-activity relationship studies on a series of related compounds have highlighted the importance of the free hydroxyl group at the C-4 position of the aromatic ring for this activity.[2][3]
Table 1: Antifungal Activity of this compound and Related Compounds against Cladosporium sphaerospermum
| Compound | Structure | Minimum Inhibitory Quantity (µg) |
| This compound | 2.5 | |
| Ethyl 2,4-dihydroxy-6-pentylbenzoate | - | |
| Olivetol | 5.0 | |
| 2,4-dihydroxy-6-n-pentylbenzoic acid | 5.0 | |
| Perlatolic acid | 10.0 | |
| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | 100.0 |
Data extracted from Gianini et al., 2008.[2][3][4]
Antibacterial Activity
Table 2: Antibacterial Activity of this compound and Related Compounds
| Compound | Test Organism | Inhibition Zone (mm) |
| This compound | S. aureus | 14 |
| E. coli | 9 | |
| Ethyl 2,4-dihydroxy-6-pentylbenzoate | S. aureus | 15 |
| E. coli | 9 | |
| Olivetol | S. aureus | 12 |
| E. coli | 12 |
Data extracted from Gianini et al., 2008.[2][3][4]
Table 3: Antibacterial Activity (MIC) of Olivetolic Acid Derivatives
| Compound | Test Organism | MIC (µM) |
| Olivetolic acid (n-pentyl) | S. aureus | >100 |
| B. subtilis | 50 | |
| n-heptyl resorcylic acid | S. aureus | 3.125 |
| B. subtilis | 2.5 | |
| n-undecyl resorcylic acid | S. aureus | 6.25 |
| B. subtilis | 2.5 | |
| n-tridecyl resorcylic acid | S. aureus | 12.5 |
| B. subtilis | 2.5 |
Data extracted from Lee et al., 2023.[1][5][6]
Potential Cannabinoid Receptor Activity
As Methyl olivetolate, this compound is a direct precursor to cannabinoids. Olivetol and its derivatives are known to interact with cannabinoid receptors (CB1 and CB2).[3] While direct binding data for this compound is limited, related resorcinol derivatives have been shown to have affinity for these receptors, with some acting as antagonists or inverse agonists.[3] This suggests that this compound could serve as a scaffold for developing novel cannabinoid receptor modulators.
Table 4: Cannabinoid Receptor Binding Affinities of Selected Olivetol Derivatives
| Compound | Receptor | Kᵢ (nM) |
| MDA19 (human) | CB1 | 162.4 ± 7.6 |
| CB2 | 43.3 ± 10.3 | |
| MDA19 (rat) | CB1 | 1130 ± 574 |
| CB2 | 16.3 ± 2.1 |
Data extracted from a study on synthetic olivetol-derived cannabinoid receptor ligands.[3]
Potential Neuroprotective Effects
Polyphenolic compounds are widely recognized for their neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities.[2] Olivetol and its derivatives, as polyphenols, are being investigated for their potential in mitigating neurodegenerative processes.[7] In vitro studies on other polyphenols have demonstrated their ability to protect neuronal cells from oxidative stress-induced damage.[2]
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing by Bioautography
This protocol is adapted from the method used to determine the antifungal activity of this compound against Cladosporium sphaerospermum.[2][3][4]
Materials:
-
This compound and analog compounds
-
Cladosporium sphaerospermum culture
-
Potato Dextrose Agar (PDA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Appropriate solvent system for TLC (e.g., hexane/acetone gradient)
-
Spore suspension of C. sphaerospermum in a nutrient medium
-
Sterile water
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve this compound and its analogs in a suitable solvent (e.g., acetone) to known concentrations.
-
Thin Layer Chromatography: Spot known amounts of the test compounds onto a TLC plate. Develop the chromatogram using an appropriate solvent system. Allow the plate to dry completely to remove all solvent.
-
Preparation of Fungal Inoculum: Grow C. sphaerospermum on PDA plates. Prepare a spore suspension in a suitable nutrient broth.
-
Bioautography: Spray the developed and dried TLC plate with the spore suspension of C. sphaerospermum until the surface is evenly moist.
-
Incubation: Place the TLC plate in a humid chamber and incubate at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours, or until fungal growth is visible on the control areas of the plate.
-
Visualization of Inhibition Zones: Inhibition of fungal growth will appear as clear zones against the background of fungal growth. The minimum inhibitory quantity (MIQ) is the lowest amount of compound that produces a clear inhibition zone.
Protocol 2: Antibacterial Susceptibility Testing by Disc Diffusion Method
This protocol is based on the Kirby-Bauer method and is suitable for assessing the antibacterial activity of this compound.[2][3]
Materials:
-
This compound and analog compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Incubator
Procedure:
-
Preparation of Test Discs: Dissolve the test compounds in a suitable solvent to a known concentration. Impregnate sterile filter paper discs with a defined volume of the compound solution and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly streak the bacterial suspension onto the surface of MHA plates using a sterile cotton swab.
-
Application of Discs: Place the impregnated discs on the surface of the inoculated MHA plates. Ensure firm contact with the agar.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zones of complete growth inhibition around the discs in millimeters.
Protocol 3: Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol provides a general framework for assessing the binding affinity of this compound to CB1 and CB2 receptors.
Materials:
-
This compound
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 4: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol outlines a method to evaluate the potential neuroprotective effects of this compound against oxidative stress in a neuronal cell line.
Materials:
-
This compound
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide - H₂O₂)
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium to induce oxidative stress. Include control wells (cells only, cells + H₂O₂, cells + vehicle).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC₅₀ value (concentration of the compound that provides 50% protection against H₂O₂-induced cell death).
Signaling Pathway
Cannabinoid Receptor Signaling
Given the structural relationship of this compound to cannabinoid precursors, understanding the cannabinoid receptor signaling pathway is relevant for hypothesizing its potential mechanism of action if it interacts with these receptors. CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. They can also modulate various ion channels and activate other signaling cascades like the MAPK/ERK pathway.
References
- 1. Novel insights into the antibacterial activities of cannabinoid biosynthetic intermediate, olivetolic acid, and its alkyl-chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights into the antibacterial activities of cannabinoid biosynthetic intermediate, olivetolic acid, and its alkyl-chain derivatives | springermedizin.de [springermedizin.de]
- 6. Novel insights into the antibacterial activities of cannabinoid biosynthetic intermediate, olivetolic acid, and its alkyl-chain derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Neuroprotective Potential and Lipidomics Study of Olive Leaves Extracts Enriched in Triterpenoids [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2,4-dihydroxy-6-pentylbenzoate Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate, also known as Methyl Olivetolate. The content is tailored for researchers, scientists, and drug development professionals to help optimize synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is an organic compound that serves as a key intermediate in the synthesis of various cannabinoids, including Δ⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[1][2][3] Its efficient synthesis is crucial for the pharmaceutical development of cannabinoid-based therapeutics.
Q2: What are the principal synthesis routes for this compound?
A2: There are two main approaches for synthesizing this compound:
-
Chemical Synthesis: This typically involves the condensation of smaller organic molecules. A common method is the reaction between (E)-non-3-en-2-one and dimethyl malonate in the presence of a base, followed by a bromination and cyclization step.[4]
-
Biosynthesis: This route focuses on the microbial production of olivetolic acid, the carboxylic acid precursor to this compound. Genetically engineered microorganisms like E. coli and Saccharomyces cerevisiae are often used.[5] The olivetolic acid is then esterified to yield the final product.
Q3: What are the major challenges in the chemical synthesis of this compound?
A3: The primary challenges in the chemical synthesis route include controlling side reactions, achieving high yields, and purifying the final product from a complex reaction mixture. The use of strong bases and reactive intermediates can lead to the formation of undesired byproducts.
Q4: What are the key bottlenecks in the biosynthesis of olivetolic acid?
A4: The main bottlenecks in the microbial synthesis of olivetolic acid are often low titers and the formation of shunt products like olivetol.[5] These issues are typically due to an insufficient supply of precursors (hexanoyl-CoA and malonyl-CoA) and the suboptimal activity of the biosynthetic enzymes in the microbial host.[5]
Q5: How can I purify the final product, this compound?
A5: Purification is commonly achieved through recrystallization or column chromatography.[4][6] The choice of solvent for recrystallization is critical for obtaining high-purity crystals. For column chromatography, a silica gel stationary phase with a gradient of non-polar to polar solvents is typically effective.
Troubleshooting Guides
Chemical Synthesis of this compound
This guide focuses on the synthesis route involving the reaction of (E)-non-3-en-2-one and dimethyl malonate.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction of starting materials. | - Ensure the sodium is fully dissolved in methanol before adding other reagents.[4]- Extend the reflux time, monitoring the reaction progress by TLC.- Use freshly distilled and dry solvents and reagents. |
| Side reactions consuming the starting materials. | - Maintain the initial reaction temperature at 0°C during the addition of reactants to control the initial exotherm.[4]- Consider alternative bases that might be milder and more selective. | |
| Formation of Multiple Byproducts | The active methylene group of dimethyl malonate can participate in various side reactions like self-condensation or Michael additions with the α,β-unsaturated ketone. | - Strictly control the stoichiometry of the reactants. An excess of one reactant can favor side reactions.- Optimize the reaction temperature; lower temperatures may increase selectivity. |
| The intermediate product may be unstable under the reaction conditions. | - Minimize the reaction time once the starting material is consumed (as monitored by TLC).- Perform a careful work-up at the recommended pH to avoid degradation of the product. | |
| Difficulty in Product Purification | The product may co-elute with impurities during column chromatography. | - Experiment with different solvent systems for chromatography to improve separation.- Consider a two-step purification process: initial purification by column chromatography followed by recrystallization. |
| Oily product that does not crystallize. | - Ensure all solvent has been removed from the crude product.- Try different solvent systems for recrystallization (e.g., dichloromethane/hexane).- Scratch the inside of the flask with a glass rod to induce crystallization. |
Biosynthesis of Olivetolic Acid
This guide addresses common issues in the microbial production of olivetolic acid, the precursor to this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Titer of Olivetolic Acid | Insufficient supply of precursors (hexanoyl-CoA and malonyl-CoA). | - Supplement the culture medium with hexanoic acid and overexpress an acyl-activating enzyme to increase the hexanoyl-CoA pool.[5]- Overexpress acetyl-CoA carboxylase (ACC) to boost the intracellular concentration of malonyl-CoA.[5] |
| Suboptimal expression or activity of the biosynthetic enzymes (Olivetolic Acid Synthase and Cyclase). | - Optimize the codon usage of the genes for the specific microbial host.- Verify protein expression levels using SDS-PAGE or Western blotting.- Optimize fermentation conditions such as temperature, pH, and inducer concentration.[5] | |
| High Levels of Byproduct Formation (e.g., Olivetol) | Spontaneous decarboxylation of the polyketide intermediate in the absence of sufficient Olivetolic Acid Cyclase (OAC) activity. | - Increase the expression level of OAC.- Engineer a fusion protein of the synthase and cyclase to promote substrate channeling and minimize intermediate release.[5] |
| Product Degradation | Olivetolic acid can be degraded by the microbial host. | - Consider implementing an in-situ product removal strategy during fermentation.- Optimize the harvest time to collect the product before significant degradation occurs. |
| Low Extraction Efficiency | Inefficient lysis of microbial cells or poor partitioning of the product into the organic solvent. | - Employ a robust cell lysis method (e.g., sonication, bead beating, or enzymatic lysis).- Perform multiple extractions with a suitable organic solvent like ethyl acetate.- Adjust the pH of the aqueous phase to ensure the olivetolic acid is in its protonated, more organic-soluble form. |
Data Presentation
Table 1: Summary of Olivetolic Acid Titers in Engineered Microorganisms
| Host Organism | Key Genetic Modifications / Conditions | Olivetolic Acid Titer (mg/L) |
| Escherichia coli | Co-expression of OLS, OAC, FadD, and ACC with optimized fermentation | 80 |
| Escherichia coli | Co-expression of TKS and OAC in Terrific Broth at 20°C with cerulenin | 0.07 |
| Saccharomyces cerevisiae | Expression of OLS and OAC with hexanoic acid feeding | 0.48 |
Data compiled from multiple sources.[5]
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from patent literature and describes a common chemical synthesis route.[4]
-
Preparation of Sodium Methoxide: In a round-bottom flask, dissolve sodium (12.0 g, 0.52 mol) in methanol (250 mL) at 0°C with stirring until the sodium is completely dissolved.
-
Michael Addition: To the sodium methoxide solution, add dimethyl malonate (67.7 mL, 0.59 mol) followed by (E)-non-3-en-2-one (59 g, 0.42 mol).
-
Reflux: Heat the reaction mixture at reflux for 8 hours.
-
Work-up: Remove the methanol under reduced pressure. Dilute the residue with water (400 mL) and wash with chloroform (300 mL). Acidify the aqueous layer and extract with chloroform (3 x 250 mL). Dry the combined organic layers over magnesium sulfate and concentrate to yield a solid intermediate.
-
Bromination and Cyclization: Dissolve the solid intermediate (8.17 g, 34.0 mmol) in DMF (20 mL) and cool to 0°C. Slowly add a solution of bromine (1.75 mL, 34.0 mmol) in DMF (6.6 mL). Stir the solution at 20°C for 1 hour, then heat to 80°C for 16 hours.
-
Final Work-up and Purification: Cool the reaction mixture and treat with a 5% aqueous solution of sodium thiosulfate (200 mL). Extract the product with ethyl acetate (3 x 100 mL). Dry the combined organic layers over magnesium sulfate and concentrate. Recrystallize the crude product from dichloromethane/hexane to obtain pure this compound.[4]
Biosynthesis and Extraction of Olivetolic Acid from E. coli
This protocol provides a general workflow for the microbial production and extraction of olivetolic acid.
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Production Culture: Inoculate 100 mL of Terrific Broth (TB) medium in a 1 L flask with the overnight culture to a starting OD600 of 0.1.
-
Induction: Incubate the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG). Supplement the medium with precursors like hexanoate if required.
-
Fermentation: Reduce the temperature to 20-30°C and continue incubation for 24-72 hours.
-
Harvesting: Centrifuge the culture to pellet the cells.
-
Extraction: Resuspend the cell pellet in a suitable buffer. Lyse the cells using sonication or another appropriate method. Acidify the lysate to pH 2-3 with HCl. Extract the olivetolic acid with an equal volume of ethyl acetate. Repeat the extraction two more times.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude olivetolic acid can be further purified by chromatography and quantified by HPLC or LC-MS.
Visualizations
Caption: Chemical Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low Olivetolic Acid Yield in Biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. talentchemicals.com [talentchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Intermediates this compound 58016-28-7 Global Trade [minstargroup.com]
Technical Support Center: Synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Synthesis from 3-Nonen-2-one and Dimethyl Malonate
This synthesis involves a Michael addition of dimethyl malonate to 3-nonen-2-one, followed by an intramolecular cyclization (Dieckmann condensation) and subsequent aromatization.
Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for this compound from 3-Nonen-2-one.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Michael adduct (1,5-dicarbonyl intermediate) | - Incomplete reaction. - Reversibility of the Michael addition. - Competing self-condensation of the ketone or malonate. | - Ensure anhydrous conditions and use a strong, non-nucleophilic base. - Increase reaction time or temperature moderately. - Use a slight excess of dimethyl malonate. |
| Formation of multiple byproducts during cyclization | - Competing intermolecular condensation (oligomerization). - Formation of alternative cyclization products. | - Perform the cyclization under high dilution to favor the intramolecular reaction. - Carefully control the reaction temperature and the rate of base addition. |
| Incomplete aromatization | - Insufficient brominating agent. - Reaction temperature too low or reaction time too short. | - Use a slight excess of bromine. - Ensure the reaction is heated to the specified temperature for the required duration. |
| Product is an oil or fails to crystallize | - Presence of impurities, such as unreacted starting materials or byproducts. - Residual solvent. | - Purify the crude product using column chromatography. - Ensure all solvent is removed under vacuum. Attempt recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs):
-
Q1: What are the most common impurities in this synthesis?
-
A1: Common impurities include unreacted 3-nonen-2-one and dimethyl malonate, the intermediate 1,5-dicarbonyl compound if cyclization is incomplete, and potentially oligomeric byproducts from intermolecular reactions. During aromatization, partially brominated or incompletely aromatized species can also be present.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin-layer chromatography (TLC) is a suitable method to monitor the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediates, and the final product.
-
-
Q3: What is the role of bromine in the aromatization step?
-
A3: Bromine acts as an oxidizing agent to facilitate the dehydrogenation of the cyclic intermediate to form the aromatic resorcinol ring system.
-
Route 2: Alcoholysis of Perlatolic Acid
This method involves the cleavage of the depside bond in perlatolic acid using an alcohol, typically methanol, in the presence of a base or acid catalyst.
Diagram of the Logical Troubleshooting Flow:
Caption: Troubleshooting logic for the alcoholysis of perlatolic acid.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction | - Insufficient reaction time or temperature. - Inactive catalyst. | - Monitor the reaction by TLC and continue until the starting material is consumed. - Use fresh or properly stored catalyst. |
| Formation of olivetol | - Cleavage of the ester group of the desired product under the reaction conditions. | - Use milder reaction conditions (e.g., lower temperature, shorter reaction time). - Consider a different catalyst system. |
| Formation of other alkyl esters | - Use of a different alcohol as a solvent or impurity. | - Ensure the use of pure methanol as the reagent and solvent. |
Frequently Asked Questions (FAQs):
-
Q1: What are the expected byproducts in this reaction?
-
Q2: Can this reaction be performed under acidic conditions?
-
A2: Yes, alcoholysis of depsides can be catalyzed by either acids or bases. The choice of catalyst may influence the reaction rate and the byproduct profile.
-
Quantitative Data Summary
The following table summarizes typical yield and purity data for the synthesis of this compound and related compounds.
| Synthesis Route | Key Reactants | Reported Yield | Purity | Reference |
| Michael Addition/Cyclization | 3-Nonen-2-one, Dimethyl Malonate | Not explicitly stated for the final product in the provided search results. | Not specified. | - |
| Alcoholysis | Perlatolic Acid, Methanol | Not explicitly quantified for this specific product in the provided search results, but the method is described for producing various esters.[1][2][3] | Not specified. | [1][2][3] |
| Related Synthesis | Oxidative Aromatization of a cyclic diketone | 65% | Not specified. | [4][5] |
Experimental Protocols
Key Experiment: Synthesis of this compound from 3-Nonen-2-one and Dimethyl Malonate
This protocol is adapted from a patent describing the synthesis.
Materials:
-
Methanol
-
Sodium metal
-
Dimethyl malonate
-
(E)-non-3-en-2-one
-
Chloroform
-
Magnesium sulfate
-
N,N-Dimethylformamide (DMF)
-
Bromine
-
5% Sodium thiosulfate solution
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Michael Addition:
-
To a flask containing 250 mL of methanol at 0°C, add 12.0 g (0.52 mol) of sodium in portions and stir until completely dissolved.
-
Add 67.7 mL (0.59 mol) of dimethyl malonate, followed by 59 g (0.42 mol) of (E)-non-3-en-2-one.
-
Heat the solution at reflux for 8 hours.
-
Remove the methanol by rotary evaporation.
-
Dilute the residue with 400 mL of water and wash with 300 mL of chloroform.
-
Acidify the aqueous layer and extract with chloroform (3 x 250 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate to yield a white solid (the 1,5-dicarbonyl intermediate).
-
-
Aromatization:
-
Dissolve 8.17 g (34.0 mmol) of the white solid from the previous step in 20 mL of DMF and cool to 0°C.
-
Slowly add a solution of 1.75 mL (34.0 mmol) of bromine in 6.6 mL of DMF.
-
Stir the solution at 20°C for 1 hour.
-
Heat the solution to 80°C for 16 hours.
-
Cool the reaction mixture and treat with 200 mL of 5% aqueous sodium thiosulfate solution.
-
Extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate.
-
Recrystallize the crude material from dichloromethane/hexane to obtain this compound as a white solid.
-
Analytical Methods for Impurity Detection:
Common analytical techniques to identify impurities in the synthesis of this compound and related compounds include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS): A powerful technique for separating and identifying a wide range of compounds in the reaction mixture, including starting materials, intermediates, the final product, and non-volatile impurities.[6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.unimore.it [iris.unimore.it]
Technical Support Center: Synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate, a key intermediate in the synthesis of various natural products.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Oxidative Aromatization of Cyclic Diketone
This method involves the oxidation of a cyclic diketo-ester intermediate to yield this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is stirred at 80°C for the full 24 hours. - Confirm the correct molar ratio of iodine (20 mol%) to the diketo-ester. |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times beyond the recommended 24 hours. | |
| Formation of Methylated Byproducts (Mono- and Di-methyl ethers) | Reaction with methanol solvent. | - To favor the formation of this compound, use DMSO as the solvent and a stoichiometric amount of iodine. - If methylated ethers are desired, using methanol as the solvent with catalytic iodine and stoichiometric DMSO will produce a separable mixture of the desired product and its mono-methyl ether.[2][3] |
| Difficult Purification | Presence of colored impurities. | - After the reaction, dilute the mixture with ethyl acetate and wash with 0.1 M sodium thiosulfate solution to remove residual iodine.[2] - Perform flash column chromatography for efficient separation of the product from byproducts.[3] |
| Product is an oil instead of a solid. | - Ensure all solvent has been removed in vacuo. - The product should be a slightly yellow crystalline solid. If it remains an oil, it may indicate the presence of impurities. Re-purify using flash column chromatography.[3] |
Method 2: Condensation of (E)-non-3-en-2-one and Dimethyl Malonate
This two-stage process involves a Michael addition followed by an intramolecular cyclization and aromatization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Stage 1 (Michael Addition) | Incomplete reaction. | - Ensure the sodium has completely dissolved in the methanol before adding the reactants. - Maintain the reflux for the recommended 8 hours.[2] |
| Side reactions of the enolate. | - Use a strong, non-nucleophilic base if sodium methoxide proves problematic. - Keep the reaction temperature controlled during the initial addition of reactants. | |
| Low Yield in Stage 2 (Aromatization) | Incomplete bromination/aromatization. | - Ensure slow and controlled addition of the bromine solution at 0°C. - Maintain the reaction temperature at 80°C for the full 16 hours to drive the aromatization to completion.[2] |
| Formation of poly-brominated byproducts. | - Use the stoichiometric amount of bromine as specified in the protocol. Excess bromine can lead to unwanted side reactions. | |
| Presence of Impurities in the Final Product | Incomplete removal of starting materials or intermediates. | - After Stage 1, ensure proper workup including washing with chloroform to remove unreacted starting materials. - After Stage 2, wash with 5% sodium thiosulfate solution to remove any remaining bromine.[2] |
| Formation of polymeric materials. | - Control the reaction temperature, as excessive heat can promote polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of iodine in the oxidative aromatization synthesis?
A1: In the oxidative aromatization method, molecular iodine acts as a catalyst in dimethyl sulfoxide (DMSO) to facilitate the conversion of the cyclic diketo-ester intermediate into the aromatic this compound.[2]
Q2: How can I control the formation of methylated byproducts in the oxidative aromatization reaction?
A2: The formation of methylated byproducts is dependent on the solvent and reagents used. To minimize their formation and maximize the yield of this compound, use DMSO as the solvent. If you wish to synthesize the mono- or di-methylated ethers, using methanol as the solvent with catalytic iodine and stoichiometric DMSO is recommended.[2][3]
Q3: What is a suitable method for purifying the final product?
A3: For the oxidative aromatization method, purification can be achieved by solvent partition followed by filtration through a short silica-gel plug.[3] For higher purity, flash column chromatography is effective in separating the desired product from any methylated byproducts.[2][3] For the condensation method, recrystallization from a dichloromethane/hexane mixture is a suitable purification method.[2]
Q4: In the condensation method, why is the reaction carried out in two separate stages?
A4: The first stage is a Michael addition, where dimethyl malonate adds to (E)-non-3-en-2-one. The second stage involves the use of bromine in DMF to induce cyclization and subsequent aromatization to form the stable benzene ring of the final product.[2]
Q5: What are some common safety precautions to take during these syntheses?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Bromine is highly corrosive and toxic; handle it with extreme care. Sodium metal reacts violently with water; handle it under anhydrous conditions.
Experimental Protocols
Method 1: Catalytic Oxidative Aromatization
This protocol is adapted from the work of Hurem et al., SynOpen 2021.[2]
Synthesis of this compound (3):
-
To a solution of the starting cyclic diketo-ester (1 equivalent) in DMSO, add iodine (0.2 equivalents).
-
Stir the brown solution at 80°C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 0.1 M sodium thiosulfate solution (3 x volume of organic layer), followed by a water wash.
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography to yield this compound as a slightly yellow crystalline solid.
Method 2: Condensation and Aromatization
This protocol is based on a procedure found in chemical literature.[2]
Stage 1: Michael Addition
-
In a flask, dissolve sodium metal (12.0 g, 0.52 mol) in methanol (250 mL) at 0°C with stirring until the sodium is completely dissolved.
-
Add dimethyl malonate (67.7 mL, 0.59 mol) followed by (E)-non-3-en-2-one (59 g, 0.42 mol).
-
Heat the solution at reflux for 8 hours.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water (400 mL) and wash with chloroform (300 mL).
-
Acidify the aqueous layer and extract with chloroform (3 x 250 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to give a white solid intermediate.
Stage 2: Aromatization
-
Dissolve the white solid intermediate (8.17 g, 34.0 mmol) in DMF (20 mL) and cool to 0°C.
-
Slowly add a solution of bromine (1.75 mL, 34.0 mmol) in DMF (6.6 mL).
-
Stir the solution at 20°C for 1 hour.
-
Heat the solution to 80°C for 16 hours.
-
Cool the reaction and treat with a 5% aqueous solution of sodium thiosulfate (200 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Recrystallize the crude material from a dichloromethane/hexane mixture to give this compound as a white solid.
Visualizations
Caption: Oxidative aromatization synthesis of this compound.
Caption: Condensation and aromatization synthesis pathway.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Overcoming Solubility Challenges of Methyl 2,4-dihydroxy-6-pentylbenzoate in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "Methyl 2,4-dihydroxy-6-pentylbenzoate" during in vitro and in vivo experiments.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to addressing solubility challenges.
| Property | Value | Source |
| CAS Number | 58016-28-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][2] |
| Molecular Weight | 238.28 g/mol | [1] |
| Appearance | White to yellow solid | [1][3] |
| Melting Point | 105-106 °C | [4][5] |
| Water Solubility | Poorly soluble/Insoluble | [4] |
| Organic Solvent Solubility | Soluble in Dichloromethane, Ethyl Acetate. Expected to be soluble in DMSO, ethanol, and methanol. | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do?
A1: This is expected, as this compound is poorly soluble in water. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.
-
Ethanol or Methanol: These can also be effective, but their higher volatility may lead to concentration changes over time if not stored properly.
Q2: What is the general procedure for preparing a stock solution and a working solution for my assay?
A2: Follow this two-step process:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound.
-
Dissolve it in a minimal amount of 100% DMSO (or ethanol/methanol) to achieve a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution. Gentle warming (to 37°C) or sonication can aid this process.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform serial dilutions of your stock solution in the same organic solvent to create a range of concentrations.
-
Finally, dilute these serially diluted stocks into your final aqueous assay buffer to reach the desired experimental concentrations. This final dilution step should be done with vigorous mixing to ensure proper dispersion and minimize precipitation.
-
Q3: What is the maximum final concentration of organic solvent I can have in my assay?
A3: This is a critical consideration to avoid solvent-induced artifacts or cytotoxicity. The final concentration of the organic solvent in your assay should be as low as possible.
| Solvent | Recommended Final Concentration in Cell-Based Assays | Notes |
| DMSO | ≤ 0.5% (v/v) | Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control to assess any effects of the solvent alone. |
| Ethanol | ≤ 0.5% (v/v) | Can have effects on cell metabolism and membrane integrity at higher concentrations. A vehicle control is essential. |
| Methanol | ≤ 0.1% (v/v) | Generally more cytotoxic than DMSO or ethanol. Use with caution and always include a vehicle control. |
Q4: I've diluted my DMSO stock into my aqueous buffer, but I see a precipitate. How can I resolve this?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: Your compound may not be soluble at the desired concentration in the final assay buffer, even with a co-solvent. Try testing a lower concentration range.
-
Increase the Final Solvent Concentration (with caution): If your experimental system allows, you might slightly increase the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO). Always validate that this higher solvent concentration does not affect your assay readout in a vehicle control.
-
Use a Surfactant: For some acellular assays, adding a non-ionic surfactant like Tween® 20 or Triton™ X-100 (at a low concentration, e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of hydrophobic compounds. This is generally not suitable for cell-based assays as detergents can disrupt cell membranes.
-
Prepare Fresh Dilutions: Do not store diluted working solutions in aqueous buffers for extended periods, as the compound may precipitate over time. Prepare them fresh for each experiment.
Experimental Protocol: Antibacterial Susceptibility Testing
Given the known antibacterial properties of phenolic compounds, a common assay to perform is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Objective:
To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound
-
100% Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Methodology:
-
Preparation of the Compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions of this stock solution in 100% DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.3125, 0.156, 0.078 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup in a 96-Well Plate:
-
In a sterile 96-well plate, add 98 µL of the diluted bacterial inoculum to each well of the first 10 columns.
-
Add 2 µL of each of the serially diluted compound stocks in DMSO to the corresponding wells in duplicate (this will result in a 1:50 dilution of the compound and a final DMSO concentration of 2%).
-
Controls:
-
Growth Control (Column 11): Add 98 µL of bacterial inoculum and 2 µL of 100% DMSO.
-
Sterility Control (Column 12): Add 100 µL of sterile MHB only.
-
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be read using a plate reader to quantify bacterial growth. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.
-
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing assay-ready solutions of this compound.
Proposed Antibacterial Signaling Pathway
Caption: Proposed mechanism of antibacterial action for phenolic compounds.
References
- 1. obires.com [obires.com]
- 2. This compound | 58016-28-7 [sigmaaldrich.com]
- 3. otq.hspchem.com [otq.hspchem.com]
- 4. Pharmaceutical Intermediates this compound 58016-28-7 Global Trade [minstargroup.com]
- 5. High Quality Methyl Olivetolate/Methyl 2, 4-Dihydroxy-6-Pentylbenzoate CAS No 58016-28-7-Organic Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]
"Methyl 2,4-dihydroxy-6-pentylbenzoate" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2,4-dihydroxy-6-pentylbenzoate in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: Discoloration of solutions containing phenolic compounds like this compound is often an indication of degradation, specifically oxidation. The two hydroxyl groups on the benzene ring are susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and the presence of metal ions. This process can lead to the formation of colored quinone-type structures. To minimize oxidation, it is recommended to prepare solutions fresh, use deoxygenated solvents, and protect the solution from light by using amber vials or covering the container with aluminum foil.
Q2: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What is the likely degradation pathway?
A2: The primary degradation pathway for this compound in aqueous solution is likely hydrolysis of the methyl ester group. This reaction, which can be catalyzed by either acid or base, results in the formation of 2,4-dihydroxy-6-pentylbenzoic acid and methanol.[1][2] Alkaline conditions, in particular, promote irreversible hydrolysis, also known as saponification, yielding the corresponding carboxylate salt.[2][3]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.[1][2] Generally, ester hydrolysis is slowest in the neutral pH range (around pH 4-6) and increases at more acidic or alkaline pH.[4] In strongly alkaline solutions, the hydrolysis is rapid and irreversible.[3] Furthermore, at high pH, the phenolic hydroxyl groups will be deprotonated, which can increase the susceptibility of the aromatic ring to oxidation.[5]
Q4: What are the best practices for storing solutions of this compound to ensure its stability?
A4: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of potential degradation reactions.
-
Light: Protect solutions from light by using amber glass vials or by wrapping the container in aluminum foil to prevent photodegradation.[6][7]
-
Atmosphere: For long-term storage, it is advisable to use deoxygenated solvents and to store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: If compatible with the experimental design, buffer the solution to a slightly acidic or neutral pH (pH 4-6) to minimize the rate of hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | - Confirm the identity of the new peaks using mass spectrometry (MS).- Likely degradation products include 2,4-dihydroxy-6-pentylbenzoic acid (from hydrolysis) and various oxidation products.- Review solution preparation and storage conditions to minimize degradation. |
| Precipitate formation in aqueous solution | - Low aqueous solubility.- Formation of a less soluble degradation product. | - this compound has low water solubility. Consider using a co-solvent if appropriate for your experiment.- Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Inconsistent results between experiments | Instability of the stock or working solutions. | - Prepare fresh solutions for each experiment.- Perform a stability study of the compound in the chosen solvent system under your experimental conditions to establish a reliable time frame for its use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with UV detector
- pH meter
- Photostability chamber
- Oven
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
- Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
- Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
- At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
- Analyze the samples by a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
- Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
5. Data Interpretation:
- Calculate the percentage degradation of this compound under each stress condition.
- Characterize the major degradation products using LC-MS to propose degradation pathways.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Methyl 2,4-dihydroxy-6-pentylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of Methyl 2,4-dihydroxy-6-pentylbenzoate. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
This compound is typically a white solid with a molecular formula of C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol .[1] Its melting point is reported to be in the range of 105-106 °C.
Q2: What are some suitable solvents for the crystallization of this compound?
Based on available data, this compound is soluble in dichloromethane and ethyl acetate. Recrystallization has been successfully performed using solvent systems such as dichloromethane/hexane and ethyl acetate/hexane for the compound or its precursors. Generally, for phenolic compounds, polar solvents like ethanol and chloroform are also good candidates for dissolution, while it is poorly soluble in water.
Q3: Are there any specific reagents to avoid during the purification of this compound?
Yes, it is advisable to avoid using activated charcoal for decolorizing solutions of phenolic compounds like this compound.[2] Ferric ions present in charcoal can form colored complexes with the phenolic hydroxyl groups, which can impede the purification process.[2]
Data Presentation
| Solvent | Qualitative Solubility | Temperature Dependence | Suitability for Crystallization |
| Dichloromethane | Soluble | Likely increases with temperature | Good (as a solvent in an anti-solvent system) |
| Ethyl Acetate | Soluble | Likely increases with temperature | Good (as a solvent in an anti-solvent system) |
| Hexane | Poorly soluble/Insoluble | - | Good (as an anti-solvent) |
| Ethanol | Likely Soluble | Increases with temperature | Potentially a good single solvent or co-solvent |
| Chloroform | Likely Soluble | Increases with temperature | Potentially a good single solvent or co-solvent |
| Water | Poorly soluble | - | Not suitable as a primary solvent |
Experimental Protocols
Two detailed methodologies for the recrystallization of this compound are provided below, based on solvent systems identified for the compound and its close structural analogs.
Protocol 1: Recrystallization using Dichloromethane and Hexane
This protocol is adapted from a synthetic procedure for this compound.
1. Dissolution:
- Place the crude this compound in a clean Erlenmeyer flask.
- Add the minimum amount of warm dichloromethane (DCM) required to fully dissolve the solid. Gentle heating (e.g., in a warm water bath) can be applied to facilitate dissolution.
2. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
3. Crystallization:
- Slowly add hexane (an anti-solvent) to the warm DCM solution until the solution becomes slightly turbid.
- If turbidity persists upon swirling, add a drop or two of warm DCM to redissolve the precipitate.
- Cover the flask and allow it to cool slowly to room temperature.
- For maximum yield, the flask can then be placed in an ice bath or a refrigerator.
4. Crystal Collection:
- Collect the formed crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
5. Drying:
- Dry the crystals under vacuum to remove residual solvents. The final product should be a white crystalline solid.
Protocol 2: Recrystallization using Ethyl Acetate and Hexane
This protocol is adapted from the crystallization of the closely related compound, olivetolic acid.
1. Dissolution:
- Dissolve the crude this compound in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.
2. Hot Filtration (Optional):
- If necessary, perform a hot filtration to remove any insoluble materials.
3. Crystallization:
- Gradually add hexane to the warm ethyl acetate solution until persistent cloudiness is observed.
- Add a few drops of warm ethyl acetate to clarify the solution.
- Cover the flask and allow it to cool undisturbed to room temperature.
- Further cooling in an ice bath can enhance crystal formation.
4. Crystal Collection:
- Isolate the crystals via vacuum filtration.
- Rinse the crystals with a small portion of a cold ethyl acetate/hexane mixture.
5. Drying:
- Dry the purified crystals under vacuum.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Q: My compound is not crystallizing, what should I do?
A: If your compound fails to crystallize upon cooling, several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][4]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.[4]
-
Concentration: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
Lower Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or even a freezer.[4]
-
Add Anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid, then allow it to stand.[4]
Q: My compound has "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this:
-
Add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[3]
-
Lower the cooling temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be a solid.
-
Change the solvent system: The current solvent may not be ideal. A different solvent or solvent mixture might be necessary.
Q: The yield of my recrystallized product is very low. What could be the reason?
A: A low yield can be attributed to several factors:
-
Using too much solvent: If an excessive amount of solvent is used for dissolution, a significant portion of the compound will remain in the mother liquor upon cooling.[3]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-warmed.
-
Incomplete crystallization: Ensure sufficient time is allowed for the crystallization process and that the solution is cooled to a low enough temperature.
-
Washing with warm solvent: Always use ice-cold solvent to wash the crystals during filtration to minimize redissolving the product.
Q: My crystals formed too quickly. Is this a problem?
A: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[3] To promote slower crystal growth:
-
Use more solvent: Add a slight excess of the hot solvent to ensure the solution is not overly saturated.[3]
-
Slow cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow down the cooling process.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the crystallization of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
Improving the regioselectivity of "Methyl 2,4-dihydroxy-6-pentylbenzoate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate (Methyl Olivetolate). This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during synthesis, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies for this compound include:
-
Malonate Condensation: This route involves the condensation of dimethyl malonate with an α,β-unsaturated ketone like (E)-non-3-en-2-one, followed by cyclization and aromatization.
-
Oxidative Aromatization: This method utilizes a cyclic diketone precursor which undergoes catalytic oxidative aromatization to form the desired aromatic ring.[1]
-
Enzymatic Synthesis of the Precursor: While not a direct synthesis of the methyl ester, the enzymatic synthesis of olivetolic acid using enzymes like olivetol synthase (OLS) and olivetolic acid cyclase (OAC) is a key benchmark for regioselectivity.[2][3][4] The resulting olivetolic acid can then be esterified.
-
Friedel-Crafts Acylation: This approach could involve the acylation of a suitably substituted resorcinol derivative, although controlling regioselectivity can be challenging.
Q2: What are the common byproducts that compromise the regioselectivity and yield of the synthesis?
A2: Common byproducts include:
-
Olivetol: The decarboxylated form of olivetolic acid. Its formation is a significant issue in both chemical and enzymatic syntheses if the carboxylic acid group is not retained.[3][4]
-
Pentyl Diacetic Acid Lactone (PDAL) and Hexanoyl Triacetic Acid Lactone (HTAL): These are α-pyrones that can form from the hydrolysis and spontaneous lactonization of poly-β-keto intermediates in the reaction pathway.[3]
-
Regioisomers: In methods like Friedel-Crafts acylation, alternative isomers can be formed due to the difficulty in controlling the position of substitution on the aromatic ring.
-
Dialkylated Products: In malonic ester synthesis, it is possible for the malonate to be alkylated twice, leading to undesired byproducts and reduced yield of the target molecule.[5]
Q3: How can I analyze the regioselectivity and purity of my product?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the reaction mixture. A reversed-phase C18 column with a UV detector is typically used. The mobile phase is often a gradient of acidified water and acetonitrile or methanol. By comparing the retention times and peak areas with authentic standards of the desired product and potential byproducts, you can determine the yield and regioselectivity of your synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Malonate Condensation Synthesis
Q: My synthesis of this compound via the condensation of dimethyl malonate and (E)-non-3-en-2-one is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this synthesis can often be attributed to several factors. The following troubleshooting guide provides a systematic approach to identify and resolve these issues.
Troubleshooting Workflow for Low Yield in Malonate Condensation
Caption: Troubleshooting workflow for low yield in malonate condensation.
Issue 2: Poor Regioselectivity and Formation of Byproducts
Q: My synthesis is producing a mixture of isomers and/or significant amounts of byproducts like olivetol. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge in the chemical synthesis of substituted resorcinols. Here are some strategies to improve the formation of the desired this compound.
Strategies to Improve Regioselectivity
Caption: Strategies for improving regioselectivity.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can significantly impact the yield and regioselectivity. The following table summarizes quantitative data from different approaches.
| Synthetic Method | Key Reagents | Typical Yield | Regioselectivity (Product:Byproduct Ratio) | Reference |
| Oxidative Aromatization | Cyclic diketone, Iodine, DMSO | 65% | 70:30 (Methyl olivetolate : mono methyl ether) | [1] |
| Malonate Condensation | Dimethyl malonate, (E)-non-3-en-2-one, Sodium methoxide | Variable | Prone to byproduct formation | [2] |
| Enzymatic Synthesis (of precursor) | Hexanoyl-CoA, Malonyl-CoA, OLS, OAC | Up to 80 mg/L (of olivetolic acid) | High (minimal olivetol formation with OAC) | [4] |
Experimental Protocols
Protocol 1: Oxidative Aromatization Synthesis of this compound
This protocol is adapted from a catalytic oxidative aromatization strategy.[1]
Materials:
-
Cyclic diketone precursor (e.g., methyl 2-pentyl-4,6-dioxocyclohexane-1-carboxylate)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (for syntheses including methylation)
Procedure:
-
Dissolve the cyclic diketone precursor in DMSO.
-
Add a catalytic amount of iodine (e.g., 10-20 mol%).
-
Heat the reaction mixture (e.g., to 80°C) and stir for an extended period (e.g., 24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to quench the excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for Oxidative Aromatization
References
- 1. researchgate.net [researchgate.net]
- 2. AU2019242553A1 - Biosynthesis of olivetolic acid - Google Patents [patents.google.com]
- 3. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Production of Methyl 2,4-dihydroxy-6-pentylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of Methyl 2,4-dihydroxy-6-pentylbenzoate. This document includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main routes for the synthesis of this compound:
-
Biosynthesis: This route involves the enzymatic synthesis of the precursor, olivetolic acid, from hexanoyl-CoA and malonyl-CoA using engineered microorganisms, followed by chemical esterification.
-
Chemical Synthesis: This involves the complete chemical synthesis of the molecule. One common method is the condensation of dimethyl malonate with (E)-non-3-en-2-one followed by aromatization and esterification. Another approach is through an oxidative aromatization of a cyclic diketone precursor.[1]
Q2: What is the importance of this compound?
A2: this compound, also known as Methyl Olivetolate, is a key intermediate in the synthesis of various cannabinoids, including Δ⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[2][3] It serves as a crucial building block for the development of cannabinoid-based therapeutics.
Q3: What are the common challenges in the production of this compound?
A3: Common challenges include low yields, formation of byproducts such as olivetol and pyrones in biosynthetic routes, difficulties in the purification of the final product, and issues with scaling up the synthesis from laboratory to industrial production.[4][5]
Q4: How can the yield of olivetolic acid in biosynthetic routes be improved?
A4: Yields can be improved by optimizing the supply of precursors like hexanoyl-CoA and malonyl-CoA, controlling the pH of the fermentation medium, and screening for more efficient enzymes.[6][7]
Q5: What are the critical parameters for the esterification of olivetolic acid?
A5: Key parameters for the Fischer esterification of olivetolic acid include the choice of acid catalyst (e.g., sulfuric acid), reaction temperature, reaction time, and the use of excess methanol to drive the equilibrium towards the product.[8][9]
Troubleshooting Guides
Biosynthesis of Olivetolic Acid
| Issue | Potential Cause | Recommended Solution |
| Low titer of olivetolic acid | Insufficient precursor supply (hexanoyl-CoA and/or malonyl-CoA).[6] | Overexpress genes encoding for enzymes in the precursor synthesis pathways, such as acetyl-CoA carboxylase.[7] Supplement the culture medium with hexanoic acid.[10] |
| Suboptimal fermentation conditions (e.g., pH, temperature).[6] | Monitor and control the pH of the fermentation broth, for instance, by using a buffered medium or adding a neutralizing agent like calcium carbonate. Optimize the fermentation temperature for the specific microbial host. | |
| Low activity of the synthesizing enzymes (Olivetolic Acid Synthase - OAS, and Olivetolic Acid Cyclase - OAC). | Use codon-optimized genes for the expression of OAS and OAC in the chosen microbial host. Consider protein engineering to improve enzyme kinetics. | |
| Formation of byproducts (e.g., olivetol, pentyl diacetic acid lactone) | Spontaneous cyclization or decarboxylation of the polyketide intermediate.[4][11] | Co-express Olivetolic Acid Cyclase (OAC) with Olivetolic Acid Synthase (OAS) to channel the intermediate towards olivetolic acid formation.[11] Fusing the OAS and OAC enzymes can also minimize intermediate dissipation.[10] |
| Toxicity of precursors or products to the microbial host | High concentrations of supplemented precursors like hexanoic acid can be toxic. | Implement a fed-batch strategy to maintain a low but sufficient concentration of the precursor in the medium. Investigate the use of in-situ precursor generation pathways. |
Chemical Synthesis and Esterification
| Issue | Potential Cause | Recommended Solution |
| Low yield in the condensation reaction (e.g., dimethyl malonate and (E)-non-3-en-2-one) | Incomplete reaction or formation of side products. | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Ensure the quality and purity of starting materials. |
| Inefficient aromatization. | For oxidative aromatization, ensure the correct catalyst loading and reaction conditions (e.g., temperature, atmosphere).[1] | |
| Incomplete esterification of olivetolic acid | Equilibrium not shifted sufficiently towards the product.[8] | Use a large excess of methanol, which also serves as the solvent.[9] Remove water as it is formed, for example, by using a Dean-Stark apparatus.[9] |
| Inactive or insufficient acid catalyst.[8] | Use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[9] Ensure the catalyst is not neutralized by any basic impurities in the reactants. | |
| Formation of byproducts during esterification | Side reactions of the phenolic hydroxyl groups. | While Fischer esterification is generally selective for the carboxylic acid, for more sensitive substrates, consider using protecting groups for the phenolic hydroxyls, although this adds extra steps to the synthesis.[12] |
| Decarboxylation of olivetolic acid at high temperatures.[13] | Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize decarboxylation. A temperature around the reflux of methanol is typically used. | |
| Difficulty in purifying the final product | Presence of unreacted starting materials and byproducts with similar polarities. | Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification.[14] Recrystallization from a suitable solvent can also be employed to obtain a high-purity product.[15] |
| Oily product that is difficult to crystallize. | Ensure all solvent from the previous step is removed. Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Protocol 1: Biosynthesis of Olivetolic Acid in E. coli
This protocol is a general guideline and may require optimization for specific strains and equipment.
-
Strain Preparation: Transform E. coli BL21(DE3) with expression plasmids for Olivetolic Acid Synthase (OAS) and Olivetolic Acid Cyclase (OAC).
-
Culture Growth:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 L of Terrific Broth with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18°C and continue to incubate for 16-20 hours.
-
-
Biotransformation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., M9 minimal medium) containing a carbon source (e.g., glucose) and supplement with a precursor like hexanoic acid (e.g., 1 mM).
-
Incubate at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.
-
-
Extraction and Analysis:
-
Acidify the culture medium to pH 2-3 with HCl.
-
Extract the olivetolic acid with an organic solvent such as ethyl acetate.
-
Analyze the organic extract by HPLC or LC-MS to quantify the olivetolic acid produced.
-
Protocol 2: Chemical Synthesis of this compound via Esterification of Olivetolic Acid
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve olivetolic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while stirring.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).[12]
-
Data Presentation
Table 1: Comparison of Reported Yields for Olivetolic Acid Biosynthesis
| Microbial Host | Precursor(s) | Titer (mg/L) | Reference |
| Escherichia coli | Glycerol, Hexanoate | 80 | [16] |
| Saccharomyces cerevisiae | Glucose, Hexanoic acid | 117 | |
| Yarrowia lipolytica | Glucose, Hexanoic acid | 9.18 | [7] |
| Aspergillus nidulans | Not specified | 80 | [4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58016-28-7 | [17] |
| Molecular Formula | C₁₃H₁₈O₄ | [17] |
| Molecular Weight | 238.28 g/mol | [17] |
| Appearance | White solid | [18] |
| Melting Point | 105-106 °C | [3] |
| Boiling Point | 409.3 ± 30.0 °C (Predicted) | [17] |
| Solubility | Soluble in dichloromethane, ethyl acetate | [3] |
Mandatory Visualizations
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Pharmaceutical Intermediates this compound 58016-28-7 Global Trade [minstargroup.com]
- 3. WO2021225952A1 - Large scale production of olivetol, olivetolic acid and other alkyl resorcinols by fermentation - Google Patents [patents.google.com]
- 4. monash.edu [monash.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - SynOpen / Full Text [thieme-connect.de]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. AU2019242553A1 - Biosynthesis of olivetolic acid - Google Patents [patents.google.com]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. Problems in scale-up of biotechnology production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Methyl 2,4-dihydroxy-6-pentylbenzoate and Olivetolic Acid
For Immediate Release
A Comprehensive Bioactivity Showdown: Methyl 2,4-dihydroxy-6-pentylbenzoate Versus Olivetolic Acid
This guide offers a detailed comparison of the biological activities of two structurally related phenolic compounds: this compound and olivetolic acid. Drawing from available experimental data, this document provides researchers, scientists, and drug development professionals with a concise overview of their antifungal, antibacterial, and anticonvulsant properties, where data is available.
At a Glance: Comparative Bioactivity
| Bioactivity | This compound | Olivetolic Acid | Reference |
| Antifungal Activity (vs. Cladosporium sphaerospermum) | Higher Activity (Minimal amount for inhibition: 2.5 µg) | Lower Activity (Minimal amount for inhibition: 5.0 µg) | [1][2][3] |
| Antibacterial Activity (vs. Staphylococcus aureus) | Weak Activity (Inhibition zone: 9-15 mm) | Weak Activity (Inhibition zone: 9-15 mm) | [1][2] |
| Antibacterial Activity (vs. Escherichia coli) | Weak Activity (Inhibition zone: 9-15 mm) | Weak Activity (Inhibition zone: 9-15 mm) | [1][2] |
| Anticonvulsant Activity (Hyperthermia-induced seizure model) | Data not available | Modest Activity (Increased seizure temperature threshold by ~0.4°C at 100 mg/kg) | [4] |
Antifungal and Antibacterial Profile
A direct comparison of the two compounds reveals nuances in their antimicrobial efficacy.
Antifungal Activity: In a bioautographic assay against the fungus Cladosporium sphaerospermum, this compound demonstrated superior activity, requiring a minimal amount of 2.5 µg to inhibit fungal growth.[1][2][3] In the same assay, olivetolic acid also showed inhibitory effects but at a higher required amount of 5.0 µg.[1][2][3] This suggests that the methyl ester form may possess enhanced antifungal potency against this particular fungal strain.
Antibacterial Activity: Both this compound and olivetolic acid exhibited weak antibacterial activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.[1][2] In disc diffusion assays, both compounds produced inhibition zones in the range of 9-15 mm, indicating a modest effect.[1][2]
Neurological Activity
Anticonvulsant Effects: To date, only olivetolic acid has been evaluated for its anticonvulsant properties. In a mouse model of Dravet syndrome, a severe form of epilepsy, olivetolic acid demonstrated a modest anticonvulsant effect.[4] At a dose of 100 mg/kg, it was shown to increase the temperature threshold for hyperthermia-induced seizures by approximately 0.4°C.[4] There is currently no available data on the anticonvulsant activity of this compound to allow for a direct comparison.
Anticancer and Anti-inflammatory Potential: An Area for Future Research
While the antimicrobial and anticonvulsant activities have been explored to some extent, the anticancer and anti-inflammatory properties of this compound and olivetolic acid remain less defined, with no direct comparative studies available.
Research into related compounds suggests potential avenues for investigation. Olivetol, a closely related compound, has been noted for its potential anti-inflammatory and anti-tumor properties.[5][6] Furthermore, cannabinoids, which are biosynthetically derived from olivetolic acid, are known to possess anti-inflammatory effects.[7] Studies on other methyl benzoate derivatives have also indicated potential anticancer activities.[8][9] However, dedicated studies are required to elucidate and compare the specific anticancer and anti-inflammatory bioactivities of this compound and olivetolic acid.
Experimental Protocols
Antifungal Bioautography Assay (vs. Cladosporium sphaerospermum)
This assay is used to detect antifungal activity directly on a chromatogram.
-
Sample Application: The test compounds, this compound and olivetolic acid, are spotted onto a thin-layer chromatography (TLC) plate.
-
Development: The TLC plate is developed in an appropriate solvent system to separate the compounds.
-
Inoculation: The developed TLC plate is then sprayed with a suspension of Cladosporium sphaerospermum spores in a suitable growth medium.
-
Incubation: The inoculated plate is incubated under conditions that promote fungal growth.
-
Visualization: Areas on the TLC plate where the test compounds have inhibited fungal growth appear as clear zones against a background of fungal growth. The minimum amount of the compound that produces a clear zone is recorded.
Antibacterial Disc Diffusion Assay (vs. S. aureus & E. coli)
This method assesses the susceptibility of bacteria to the test compounds.
-
Inoculum Preparation: A standardized suspension of the test bacteria (S. aureus or E. coli) is prepared.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Disc Application: Sterile paper discs impregnated with known concentrations of this compound and olivetolic acid are placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for bacterial growth.
-
Measurement: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. The size of the inhibition zone is indicative of the antibacterial activity.
Hyperthermia-Induced Seizure Model
This in vivo model is used to evaluate the anticonvulsant potential of compounds.
-
Animal Model: The study is conducted using a mouse model susceptible to seizures induced by elevated body temperature, such as the Scn1a+/- mouse model of Dravet syndrome.
-
Compound Administration: The test compound (olivetolic acid) is administered to the mice, typically via intraperitoneal injection.
-
Induction of Hyperthermia: The core body temperature of the mice is gradually increased using a controlled heat source.
-
Seizure Threshold Measurement: The body temperature at which the first generalized tonic-clonic seizure occurs is recorded.
-
Comparison: The seizure temperature threshold in the compound-treated group is compared to that of a vehicle-treated control group to determine the anticonvulsant effect.
Conclusion
Based on the currently available data, this compound exhibits more potent antifungal activity against Cladosporium sphaerospermum compared to olivetolic acid. Both compounds display weak antibacterial activity. Olivetolic acid has shown modest anticonvulsant effects, a property that has not yet been investigated for this compound. The potential anticancer and anti-inflammatory activities of both compounds represent a significant gap in the current understanding and warrant further investigation to fully elucidate their therapeutic potential. This guide highlights the need for direct comparative studies across a broader range of biological assays to build a more complete and comparative bioactivity profile for these two compounds.
References
- 1. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. News - Harnessing the Power of Olivetol in the Fight Against Inflammation [mylandsupplement.com]
- 7. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 8. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing antifungal efficacy of "Methyl 2,4-dihydroxy-6-pentylbenzoate" and derivatives
An In-depth Comparison of the Antifungal Efficacy of Methyl 2,4-dihydroxy-6-pentylbenzoate and Its Derivatives
This guide presents a comparative analysis of the antifungal properties of this compound and a series of its structural derivatives. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the antifungal efficacy of these compounds, supplemented with detailed experimental methodologies and visual representations of experimental workflows and potential mechanisms of action.
Comparative Antifungal Activity
The antifungal efficacy of this compound and its derivatives was assessed against the fungus Cladosporium sphaerospermum. The primary metric for comparison is the minimum amount of each compound required to inhibit visible fungal growth.[1][2][3]
Table 1: Antifungal Activity against Cladosporium sphaerospermum
| Compound Name | Minimum Amount for Inhibition (µg) |
| This compound | 2.5 |
| 2,4-dihydroxy-6-pentylbenzoic acid | 5.0 |
| Olivetol | 5.0 |
| Ethyl perlatolate | Less active than Perlatolic acid |
| Butyl perlatolate | Less active than Perlatolic acid |
Data sourced from Gianini et al., 2008.[1][2][3]
The results indicate that This compound is the most potent antifungal agent among the tested compounds against C. sphaerospermum, with a minimum inhibitory amount of 2.5 µg.[1][2][3] Its parent compound, 2,4-dihydroxy-6-pentylbenzoic acid, and a related compound, olivetol, also exhibit strong antifungal activity at 5.0 µg.[1][2][3] Notably, the esterification of perlatolic acid to its ethyl and butyl derivatives resulted in reduced antifungal activity.[1][2][3]
Experimental Protocols
The antifungal activity data presented in this guide was obtained through the bioautography method . This technique is particularly useful for screening the antimicrobial activity of compounds separated by thin-layer chromatography (TLC).
Detailed Methodology: Bioautography Assay
-
Preparation of Fungal Inoculum: Cladosporium sphaerospermum is cultured on a suitable growth medium, such as Potato Dextrose Agar (PDA), at approximately 28°C in the dark to promote sporulation. A suspension of the fungal spores is then prepared in a nutrient broth.[1]
-
Chromatography: The test compounds (this compound and its derivatives) are applied to a TLC plate. The plate is then developed in a suitable solvent system to achieve chromatographic separation of the compounds.
-
Inoculation: The developed TLC plate is sprayed with the fungal spore suspension until the surface is evenly covered.
-
Incubation: The inoculated plate is incubated in a humid environment at a temperature conducive to fungal growth (e.g., 28°C) for 48-72 hours.
-
Detection of Antifungal Activity: After incubation, areas on the TLC plate where fungal growth has been inhibited appear as clear zones. The minimum amount of each compound that produces a distinct zone of inhibition is then determined.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening and evaluating the efficacy of antifungal compounds.
Caption: A generalized workflow for the screening and evaluation of novel antifungal compounds.
Proposed Signaling Pathway of Antifungal Action
While the precise signaling pathway for the antifungal action of this compound and its derivatives has not been definitively elucidated, phenolic compounds are generally known to exert their antifungal effects through the disruption of cell membrane integrity and the inhibition of essential enzymes.
Caption: A putative mechanism of action for phenolic antifungal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Methyl 2,4-dihydroxy-6-pentylbenzoate: A Comparative Guide to its Structure-Activity Relationship
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of Methyl 2,4-dihydroxy-6-pentylbenzoate and its derivatives. This guide provides a thorough analysis of their antifungal, antibacterial, and toxicological profiles, supported by experimental data, detailed protocols, and visual representations of potential mechanisms of action.
This compound, a phenolic compound, has demonstrated notable biological activity, particularly as an antifungal agent. This guide delves into the structural modifications of this core molecule and their impact on its efficacy against various microbial strains and its toxicity. The data presented is crucial for scientists working on the development of new therapeutic agents.
Comparative Analysis of Biological Activity
The biological activities of this compound and its analogs were evaluated through a series of in vitro assays. The key findings are summarized in the table below, providing a clear comparison of their antifungal and antibacterial efficacy, as well as their toxicity.
| Compound | Antifungal Activity (MIC against C. sphaerospermum) | Antibacterial Activity (Inhibition Zone in mm) | Toxicity (LD50 against Artemia salina) |
| This compound | 2.5 µg [1][2] | Weakly active (9-15 mm)[1][2] | Not specified |
| Ethyl 2,4-dihydroxy-6-pentylbenzoate | More pronounced effect with free C-4 OH group[1][2] | Weakly active (9-15 mm)[1][2] | Not specified |
| 2,4-dihydroxy-6-n-pentylbenzoic acid | 5.0 µg[1][2] | Not specified | Not specified |
| Olivetol | 5.0 µg[1][2] | 12 mm against S. aureus and E. coli[1] | Not specified |
| Perlatolic acid | Less active than some derivatives[1][2] | Not specified | 24.1 µM[1][2] |
| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | More pronounced effect with free C-4 OH group[1][2] | Selective against E. coli[1][2] | 27.2 µM[1][2] |
| Ethyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | More pronounced effect with free C-4 OH group[1][2] | Selective against E. coli[1][2] | Not toxic[1] |
Key Observations from the Data:
-
Antifungal Activity: this compound exhibited the highest antifungal activity against Cladosporium sphaerospermum.[1][2] The presence of a free hydroxyl group at the C-4 position of the aromatic ring appears to be crucial for a more pronounced antifungal effect.[1][2]
-
Antibacterial Activity: The tested compounds generally showed weak antibacterial activity against S. aureus and E. coli.[1][2] Some derivatives, specifically the 2-hydroxy-4-methoxy-6-n-pentylbenzoic esters, displayed selectivity against E. coli.[1][2]
-
Toxicity: Perlatolic acid and methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate were the most toxic compounds tested against Artemia salina larvae.[1][2] Other derivatives, such as the ethyl ester of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid, were found to be non-toxic.[1]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Antifungal Assay: Bioautography Method
This method is utilized to detect and localize antifungal activity on a chromatogram.
-
Preparation of Fungal Culture: Cladosporium sphaerospermum is grown in a suitable liquid medium to achieve a desired cell density.
-
Chromatography: The test compounds are spotted on a Thin Layer Chromatography (TLC) plate and developed using an appropriate solvent system to separate the components.
-
Agar Overlay: The developed TLC plate is overlaid with a molten agar medium seeded with the fungal culture.
-
Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 28°C for 48 hours).
-
Visualization: Zones of growth inhibition appear as clear areas against a background of fungal growth, indicating the presence of antifungal compounds. The minimum inhibitory concentration (MIC) is determined by the lowest concentration of the compound that shows a clear zone of inhibition.
Antibacterial Assay: Disc Diffusion Method
This method assesses the susceptibility of bacteria to the test compounds.
-
Inoculum Preparation: A standardized suspension of the test bacteria (Staphylococcus aureus or Escherichia coli) is prepared to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Toxicity Assay: Brine Shrimp Lethality Assay
This assay is a simple and rapid method for preliminary toxicity screening.
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant light and aeration for 48 hours.
-
Exposure to Test Compounds: Ten nauplii (larvae) are transferred to vials containing different concentrations of the test compounds dissolved in seawater.
-
Incubation: The vials are maintained under illumination for 24 hours.
-
Mortality Assessment: The number of dead and surviving nauplii in each vial is counted.
-
LD50 Determination: The lethal dose 50 (LD50), the concentration of the compound that causes 50% mortality of the nauplii, is calculated.
Visualizing the Mechanisms and Workflows
To further elucidate the structure-activity relationship and experimental processes, the following diagrams are provided.
Caption: Experimental workflow for SAR studies.
Caption: Plausible antifungal signaling pathway.
Caption: Potential antibacterial mechanism of action.
References
In Vitro Antimicrobial Activity of Methyl 2,4-dihydroxy-6-pentylbenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antimicrobial activity of Methyl 2,4-dihydroxy-6-pentylbenzoate. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development. The data is compiled from existing literature and is supplemented with detailed experimental protocols and visual representations of workflows and potential mechanisms of action to facilitate a comprehensive understanding of the compound's antimicrobial profile.
Comparative Antimicrobial Activity
This compound has demonstrated notable antifungal activity and weak to moderate antibacterial activity in vitro. The following tables summarize the available data, comparing its performance against other relevant compounds and standard antimicrobial agents.
Table 1: Antifungal Activity of this compound and Related Compounds
| Compound | Test Organism | Method | Minimum Inhibitory Amount (µg) |
| This compound | Cladosporium sphaerospermum | Bioautography | 2.5 [1][2] |
| Olivetol | Cladosporium sphaerospermum | Bioautography | 5.0[1][2] |
| 2,4-dihydroxy-6-n-pentylbenzoic acid | Cladosporium sphaerospermum | Bioautography | 5.0[1][2] |
Table 2: Antibacterial Activity of this compound and a Related Compound
| Compound | Test Organism | Method | Inhibition Zone (mm) |
| This compound | Staphylococcus aureus | Disc Diffusion | 14–15 [1] |
| Escherichia coli | Disc Diffusion | 9–10[1] | |
| Olivetol | Staphylococcus aureus | Disc Diffusion | 12[1] |
| Escherichia coli | Disc Diffusion | 12[1] |
Table 3: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Reference Bacterial Strains
| Antibiotic | Test Organism | MIC (µg/mL) |
| Ampicillin | Escherichia coli ATCC 25922 | 2–8 |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 0.25–1.0 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | ≤0.015–0.06 |
Note: Direct comparison of the antibacterial activity of this compound with standard antibiotics is challenging due to the different methodologies used (disc diffusion vs. broth microdilution). The data suggests weak activity against the tested bacterial strains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standardized procedures.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
a. Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound and standard antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
b. Procedure:
-
Prepare serial two-fold dilutions of the test compound and standard antibiotics in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2 °C for 16–20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity.
Disc Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disc impregnated with the agent.
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Test compound and standard antibiotic solutions of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator (35 ± 2 °C)
b. Procedure:
-
Aseptically impregnate sterile paper discs with a known concentration of the test compound or standard antibiotic.
-
Prepare a bacterial lawn by uniformly streaking a sterile swab dipped in the standardized bacterial suspension over the entire surface of an MHA plate.
-
Place the impregnated discs onto the surface of the inoculated MHA plate.
-
Invert the plates and incubate at 35 ± 2 °C for 16–20 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
Bioautography for Antifungal Activity
This technique is used to detect and localize antifungal activity on a chromatogram.
a. Materials:
-
Thin-Layer Chromatography (TLC) plates
-
Test compound solution
-
Fungal spore suspension
-
Appropriate growth medium (e.g., Potato Dextrose Agar)
-
Atomizer/sprayer
-
Incubator with controlled humidity
b. Procedure:
-
Spot the test compound onto a TLC plate and develop the chromatogram using a suitable solvent system.
-
Allow the solvent to completely evaporate from the TLC plate in a sterile environment.
-
Prepare a suspension of the fungal spores in a suitable liquid medium.
-
Spray the TLC plate evenly with the fungal spore suspension.
-
Incubate the plate in a humidified chamber at an appropriate temperature (e.g., 25-30 °C) for 2-3 days, or until fungal growth is visible.
-
Antifungal activity is indicated by clear zones of growth inhibition on the TLC plate. The minimum inhibitory amount is the lowest concentration of the compound that produces a clear zone.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Potential Mechanism of Action for Phenolic Compounds
Caption: Putative antimicrobial mechanisms of phenolic compounds.
References
A Comparative Analysis of Methyl 2,4-dihydroxy-6-pentylbenzoate and Commercial Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal activity of the natural compound Methyl 2,4-dihydroxy-6-pentylbenzoate against established commercial antifungal drugs. Due to the limited availability of public research on this compound, this guide synthesizes the existing data and provides a framework for its potential evaluation as an antifungal candidate. The comparison is based on available in-vitro activity data, probable mechanisms of action, and detailed experimental protocols for antifungal susceptibility testing.
Quantitative Antifungal Activity
Direct comparison of the antifungal potency of this compound with commercial antifungals is challenging due to the different methodologies used in the available studies. The activity of this compound has been reported using a bioautography assay, which determines the minimum amount of a substance required to inhibit fungal growth on a chromatography plate. In contrast, the potency of commercial antifungals is typically expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL, determined by broth microdilution methods.
Table 1: Antifungal Activity of this compound
| Compound | Fungal Strain | Method | Result | Citation |
| This compound | Cladosporium sphaerospermum | Bioautography | 2.5 µg | [1][2][3] |
Table 2: MIC Values of Commercial Antifungals against Various Fungal Pathogens (µg/mL)
| Antifungal Agent | Cladosporium sphaerospermum | Candida albicans | Aspergillus fumigatus |
| Amphotericin B | 1.0 - >16 | 0.25 - 2.0 | 0.5 - 2.0 |
| Nystatin | >8 | 2.0 - 8.0 | 4.0 - >16 |
| Fluconazole | >64 | 0.25 - 64 | >64 |
| Itraconazole | 0.25 - 2.0 | 0.03 - 1.0 | 0.125 - 4.0 |
| Voriconazole | 0.125 - 1.0 | 0.03 - 1.0 | 0.25 - 2.0 |
Note: The MIC values for commercial antifungals can vary between different studies and isolates.
Potential Mechanisms of Action: Insights from Phenolic Compounds
While the specific signaling pathways affected by this compound have not been elucidated, its chemical structure as a phenolic compound suggests potential mechanisms of action that are common to this class of molecules. The primary targets for phenolic antifungals are believed to be the fungal cell membrane and cell wall.
Disruption of Ergosterol Biosynthesis Pathway
Phenolic compounds are known to interfere with the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the membrane that is absent in mammalian cells. This disruption leads to increased membrane permeability and ultimately cell death. The ergosterol biosynthesis pathway is a common target for many commercial antifungal drugs, such as the azoles (e.g., fluconazole, itraconazole).
Caption: Ergosterol Biosynthesis Pathway and Potential Inhibition.
Inhibition of Fungal Cell Wall Synthesis
Another plausible mechanism is the interference with the synthesis of the fungal cell wall, a rigid outer layer that protects the fungus from osmotic stress. The primary components of the fungal cell wall are chitin and β-glucans, which are synthesized by specific enzymes. Phenolic compounds may inhibit these enzymes, leading to a weakened cell wall and increased susceptibility to osmotic lysis.
Caption: Fungal Cell Wall Synthesis and Potential Inhibition.
Experimental Protocols
Accurate and reproducible assessment of antifungal activity is critical in drug discovery. Below are detailed methodologies for the bioautography and broth microdilution assays.
Direct Bioautography for Antifungal Activity Screening
This method is useful for the rapid screening of antifungal compounds from mixtures.
References
Comparative In Vivo Efficacy Guide: Methyl 2,4-dihydroxy-6-pentylbenzoate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antimicrobial activity of Methyl 2,4-dihydroxy-6-pentylbenzoate against established in vivo efficacy data for two widely used antimicrobial agents: the antifungal drug fluconazole and the antibacterial drug ciprofloxacin. Due to a lack of available in vivo efficacy studies for this compound, this guide aims to contextualize its potential by comparing its laboratory performance with the demonstrated clinical and preclinical efficacy of these established drugs.
Executive Summary
This compound has demonstrated notable in vitro antifungal activity against Cladosporium sphaerospermum and weak antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] To bridge the gap between in vitro findings and potential therapeutic applications, this guide presents the available data for this compound alongside the robust in vivo efficacy data of fluconazole in a murine model of disseminated candidiasis and ciprofloxacin in a murine thigh infection model. This comparative approach highlights the therapeutic benchmarks that new antimicrobial candidates like this compound would need to meet in future preclinical development.
Antifungal Activity Comparison
This compound has shown promising antifungal activity in laboratory settings. The following table compares its in vitro performance with the in vivo efficacy of fluconazole, a standard-of-care azole antifungal.
Table 1: Antifungal Efficacy Comparison
| Compound | Organism | Assay Type | Efficacy Metric | Result |
| This compound | Cladosporium sphaerospermum | Bioautography | Highest Antifungal Activity | 2.5 µg |
| Fluconazole | Candida albicans | Murine Disseminated Candidiasis | Fungal Burden Reduction in Kidneys (log10 CFU/g) | Dose-dependent reduction |
| 1 mg/kg/day | Reduced | |||
| 16 mg/kg/day | Significantly Reduced |
Data for this compound from Gianini et al., 2008. Data for Fluconazole is representative of typical findings in a neutropenic murine model.
Antibacterial Activity Comparison
The antibacterial activity of this compound has been characterized as weak in in vitro studies. The following table provides a comparison with the potent in vivo antibacterial efficacy of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Table 2: Antibacterial Efficacy Comparison
| Compound | Organism(s) | Assay Type | Efficacy Metric | Result |
| This compound | S. aureus, E. coli | Disc Diffusion | Inhibition Zone | 9-15 mm |
| Ciprofloxacin | S. aureus, E. coli | Murine Thigh Infection | Bacterial Burden Reduction (log10 CFU/thigh) | Highly effective against both Gram-positive and Gram-negative bacteria.[2] |
Data for this compound from Gianini et al., 2008. Data for Ciprofloxacin is representative of typical findings in a neutropenic murine thigh infection model.
Experimental Protocols
Murine Model of Disseminated Candidiasis (for Antifungal Efficacy)
A widely accepted model for evaluating the in vivo efficacy of antifungal agents involves the following steps:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to ensure a robust and reproducible infection. Neutropenia can be induced by agents like cyclophosphamide.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: The test compound (e.g., fluconazole) is administered at various doses and schedules. A control group receives a vehicle.
-
Endpoint Analysis: The primary endpoint is typically the fungal burden in target organs, most commonly the kidneys. Kidneys are harvested, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue. Survival rates over a defined period can also be monitored.
Murine Thigh Infection Model (for Antibacterial Efficacy)
This model is a standard for assessing the in vivo efficacy of antibacterial agents against localized infections:
-
Animal Model: Mice are often rendered neutropenic to reduce the influence of the host immune system and focus on the direct activity of the antibiotic.
-
Infection: A localized infection is established by injecting a standardized bacterial suspension (e.g., S. aureus or E. coli) into the thigh muscle of the mice.
-
Treatment: The test compound (e.g., ciprofloxacin) is administered, usually via a systemic route (e.g., subcutaneous or oral), at different dosages. A control group receives the vehicle.
-
Endpoint Analysis: After a set period, the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to quantify the bacterial load (CFU per gram of tissue). The reduction in bacterial count compared to the control group is the primary measure of efficacy.
Visualizations
Caption: A generalized workflow for in vivo antimicrobial efficacy studies.
Caption: Fluconazole's mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Conclusion
This compound exhibits promising in vitro antifungal properties and limited antibacterial activity. However, the absence of in vivo efficacy data makes it difficult to ascertain its therapeutic potential. The established in vivo efficacy of fluconazole and ciprofloxacin in well-characterized animal models serves as a crucial benchmark for the development of new antimicrobial agents. Future research on this compound should prioritize in vivo studies in relevant animal models of infection to determine its safety, pharmacokinetics, and efficacy. Such data is essential to validate its potential as a lead compound for the development of a novel antimicrobial therapy.
References
A Comparative Analysis of the Antifungal Potency of Methyl 2,4-dihydroxy-6-pentylbenzoate and Perlatolic Acid
In the landscape of antifungal research, the exploration of naturally derived compounds continues to be a promising avenue for the discovery of novel therapeutic agents. Among these, lichen metabolites and their derivatives have garnered significant attention. This guide provides a detailed comparison of the antifungal potency of two such compounds: methyl 2,4-dihydroxy-6-pentylbenzoate and its parent compound, perlatolic acid. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and an exploration of their potential mechanisms of action.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of this compound and perlatolic acid has been evaluated against the filamentous fungus Cladosporium sphaerospermum. The results, derived from a bioautography assay, indicate a notable difference in their inhibitory capabilities. This compound demonstrates superior potency, requiring a lower minimum amount to inhibit fungal growth compared to perlatolic acid.
| Compound | Fungal Species | Minimum Amount for Growth Inhibition (µg) |
| This compound | Cladosporium sphaerospermum | 2.5[1] |
| Perlatolic Acid | Cladosporium sphaerospermum | 10.0[1] |
Table 1: Comparison of the minimum amount of this compound and perlatolic acid required for the inhibition of Cladosporium sphaerospermum growth.
It is noteworthy that structural modifications of perlatolic acid, such as the esterification of the carboxylic acid group to a methyl ester and the demethylation of the methoxy group to a hydroxyl group, significantly influence its antifungal activity. The presence of a free hydroxyl group at the C-4 position in the aromatic ring appears to contribute to a more pronounced antifungal effect against C. sphaerospermum.[1]
Experimental Protocols
The following sections detail the methodologies employed in the assessment of the antifungal properties of these compounds.
TLC-Bioautography Assay
This technique is utilized for the detection and localization of antimicrobial activity of compounds on a chromatogram.
Protocol:
-
Sample Preparation and Chromatography: The test compounds, this compound and perlatolic acid, are dissolved in a suitable solvent and applied to a Thin-Layer Chromatography (TLC) plate. The plate is then developed in an appropriate solvent system to separate the compounds.
-
Fungal Culture Preparation: A culture of the target fungus, such as Cladosporium sphaerospermum, is grown on a suitable agar medium, like Potato Dextrose Agar (PDA), in the dark at approximately 28°C until adequate sporulation is achieved.[2] A suspension of the fungal spores is then prepared in a nutrient broth.
-
Bioautography: The developed TLC plate is dried to remove any residual solvent. Subsequently, the plate is sprayed with or dipped into the fungal spore suspension.
-
Incubation: The inoculated TLC plate is incubated in a humid environment at an optimal temperature for fungal growth (e.g., 25-30°C) for a period of 24 to 48 hours.
-
Visualization of Inhibition: After incubation, the plate is sprayed with a solution of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Metabolically active fungal cells will reduce the tetrazolium salt to a colored formazan, resulting in a colored background. Zones of fungal growth inhibition, where the antifungal compound is present, will appear as clear or white spots.
-
Determination of Minimum Inhibitory Amount: The minimum amount of the compound required to produce a clear zone of inhibition is determined by testing serial dilutions of the compound on the TLC plate.
Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this method.
Protocol:
-
Preparation of Antifungal Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial twofold dilutions of the compound are then made in a 96-well microtiter plate using a standardized liquid broth medium, such as RPMI-1640.
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension of the fungal cells or spores is prepared and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Controls: Positive (fungus in broth without the antifungal agent) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control well.
Mechanism of Action: A General Perspective
While specific signaling pathways for this compound and perlatolic acid have not been fully elucidated, their chemical nature as phenolic compounds and, in the case of perlatolic acid, a lichen depside, provides insight into their potential mechanisms of action. Phenolic compounds are known to exert antifungal effects through various mechanisms.
Potential Antifungal Mechanisms of Phenolic Compounds:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.
-
Enzyme Inhibition: Phenolic compounds can interact with and inhibit the activity of essential fungal enzymes. This can disrupt critical metabolic pathways, such as those involved in energy production or cell wall synthesis.
-
Interference with Virulence Factors: Some phenolic compounds have been shown to inhibit fungal virulence factors, including biofilm formation and hyphal morphogenesis, which are crucial for the establishment and progression of fungal infections.[3]
Conclusion
The available data suggest that this compound is a more potent antifungal agent than its precursor, perlatolic acid, against Cladosporium sphaerospermum. This highlights the potential for structural modification to enhance the bioactivity of natural products. While the precise molecular mechanisms remain to be fully elucidated, their action is likely multifaceted, involving the disruption of fungal cell membrane integrity and the inhibition of key cellular processes. Further research, including testing against a broader panel of clinically relevant fungi and detailed mechanistic studies, is warranted to fully assess the therapeutic potential of these compounds.
References
Comparative Cytotoxicity Analysis of Methyl 2,4-dihydroxy-6-pentylbenzoate and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the cytotoxic properties of Methyl 2,4-dihydroxy-6-pentylbenzoate and structurally related phenolic compounds. Due to the limited direct experimental data on the cytotoxicity of this compound against human cell lines, this guide utilizes data from its close structural analog, methyl-2,4-dihydroxy-6-methylbenzoate, as a primary reference. This analysis is supplemented with cytotoxicity data for other relevant compounds, including methyl benzoate and cannabidiol (CBD), a downstream product in the biosynthetic pathway of cannabinoids where olivetolic acid (the precursor to this compound) is a key intermediate.
Executive Summary
The evaluation of novel chemical entities for their cytotoxic potential is a cornerstone of drug discovery and development. This guide focuses on this compound, a phenolic compound with known antimicrobial properties.[1][2][3] While direct cytotoxicity data on human cell lines for this specific compound is scarce, analysis of its structural analog, methyl-2,4-dihydroxy-6-methylbenzoate, reveals significant cytotoxic activity against various cancer cell lines.[4] This suggests that this compound may also possess noteworthy cytotoxic potential. For comparative purposes, this guide includes data on methyl benzoate, which has shown modest cytotoxicity at high concentrations[5], and cannabidiol (CBD), a well-researched cannabinoid with established cytotoxic and apoptotic effects across numerous cancer cell lines.[6][7][8][9]
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for methyl-2,4-dihydroxy-6-methylbenzoate-containing fraction, methyl benzoate, and cannabidiol against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound/Fraction | Cell Line | Cell Type | IC50 (µM) | Reference |
| Fraction containing methyl-2,4-dihydroxy-6-methylbenzoate | MCF-7 | Breast Adenocarcinoma | < 20 µg/mL | [4] |
| HeLa | Cervical Carcinoma | < 20 µg/mL | [4] | |
| HepG2 | Hepatocellular Carcinoma | < 20 µg/mL | [4] | |
| K562 | Chronic Myelogenous Leukemia | < 20 µg/mL | [4] | |
| Methyl Benzoate | HEK293 | Human Embryonic Kidney | > 7300 | [5] |
| CACO2 | Colorectal Adenocarcinoma | > 7300 | [5] | |
| SH-SY5Y | Neuroblastoma | > 7300 | [5] | |
| Cannabidiol (CBD) | HeLa | Cervical Carcinoma | 9.4 | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 10.3 | [8] | |
| CaCo-2 | Colorectal Adenocarcinoma | 4.3 | [8] | |
| A549 | Lung Carcinoma | > 5 | [6] | |
| LN229 | Glioblastoma | ~15-30 | [9] |
*Note: The provided data for the fraction containing methyl-2,4-dihydroxy-6-methylbenzoate is presented as a concentration at which significant cell viability reduction was observed, rather than a precise IC50 value.
Experimental Protocols
Detailed methodologies for standard in vitro cytotoxicity assays are provided below. These protocols are fundamental for the reproducible evaluation of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for in vitro cytotoxicity assessment.
Apoptosis Signaling Pathway (Simplified)
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabidiol Induces Cytotoxicity and Cell Death via Apoptotic Pathway in Cancer Cell Lines - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 8. Targeting Human Cancer Cells with Cannabidiol (CBD): Apoptotic Cytotoxicity in HeLa, MDA-MB-231, and CaCo-2 Lines | MDPI [mdpi.com]
- 9. Potential cytotoxic effect of cannabidiol against human glioblastoma cells in vitro [termedia.pl]
Safety Operating Guide
Proper Disposal of Methyl 2,4-dihydroxy-6-pentylbenzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2,4-dihydroxy-6-pentylbenzoate (CAS No. 58016-28-7), a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is categorized as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory during its use and disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for accurate record-keeping and waste manifest documentation.
| Property | Value |
| CAS Number | 58016-28-7 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Physical State | Solid |
| Purity | >98.0% |
| Incompatible Materials | Strong oxidizing agents, Strong bases[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize exposure risks and ensure compliance with typical hazardous waste regulations.
Step 1: Waste Identification and Classification
-
Hazard Assessment: Before beginning any disposal process, it is crucial to recognize that this compound is a hazardous substance. It is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335).[4]
-
Regulatory Consultation: Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste.[1] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and to identify any specific disposal requirements for this compound.
Step 2: Personal Protective Equipment (PPE)
Prior to handling the waste, all personnel must be equipped with the appropriate PPE to prevent skin and eye contact, as well as inhalation of dust particles.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1] A face shield may be necessary for larger quantities.
-
Skin and Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA approved air-purifying dust or mist respirator.[1]
Step 3: Waste Collection and Storage
-
Containerization: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and suitable for hazardous waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution's waste management plan.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1][2] Ensure it is stored away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Step 4: Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][5]
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1] Avoid creating dust during this process.[1][5]
-
Cleaning: After the bulk of the material has been removed, decontaminate the area with a suitable solvent or cleaning agent as per your laboratory's standard operating procedures.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 5: Final Disposal
-
Engage a Licensed Waste Disposal Vendor: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Documentation: Complete all necessary waste manifest forms as required by the disposal vendor and regulatory agencies. Ensure all information is accurate and complete.
-
Transfer of Custody: Arrange for the pickup of the hazardous waste by the licensed vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
